molecular formula C25H39NO7 B15592910 14-Dehydrobrowniine

14-Dehydrobrowniine

Cat. No.: B15592910
M. Wt: 465.6 g/mol
InChI Key: MWOQLGAENOKSHS-NXRPFTACSA-N
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Description

14-Dehydrobrowniine is a useful research compound. Its molecular formula is C25H39NO7 and its molecular weight is 465.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C25H39NO7

Molecular Weight

465.6 g/mol

IUPAC Name

(1S,2R,3S,5R,6S,8R,9R,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-one

InChI

InChI=1S/C25H39NO7/c1-6-26-11-22(12-30-2)8-7-16(32-4)24-14-9-13-15(31-3)10-23(28,17(14)18(13)27)25(29,21(24)26)20(33-5)19(22)24/h13-17,19-21,28-29H,6-12H2,1-5H3/t13-,14-,15+,16+,17-,19-,20+,21?,22+,23-,24+,25+/m1/s1

InChI Key

MWOQLGAENOKSHS-NXRPFTACSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling 14-Dehydrobrowniine: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Dehydrobrowniine is a C19-diterpenoid alkaloid, a class of natural products known for their complex chemical structures and significant biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound and details the methodologies for its isolation and characterization. The information presented is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Natural Sources

This compound is primarily found in plant species belonging to the genus Delphinium (Larkspur) of the Ranunculaceae family. These plants are known to produce a wide array of diterpenoid alkaloids. While the presence of related compounds like browniine (B1606527) has been reported in various Delphinium species, specific quantitative data on the abundance of this compound is often not extensively detailed in the literature.

Table 1: Reported Natural Sources of Diterpenoid Alkaloids of the Browniine-Type

Plant SpeciesFamilyReported Alkaloids
Delphinium browniiRanunculaceaeBrowniine and related alkaloids
Delphinium ajacisRanunculaceaeBrowniine
Delphinium cardiopetalumRanunculaceaeCardiopetaline, other diterpenoid alkaloids

Note: While these species are known sources of browniine and other related diterpenoid alkaloids, the specific yield of this compound may vary and requires targeted phytochemical analysis for quantification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Data for this compound

PropertyValue
Molecular Formula C25H39NO7
Molecular Weight 465.58 g/mol
CAS Number 4829-56-5
Appearance Typically an amorphous powder or crystalline solid
Solubility Generally soluble in organic solvents like chloroform (B151607), methanol (B129727), and ethanol

Isolation and Purification Protocol

The isolation of this compound from its natural plant sources involves a multi-step process of extraction and chromatographic purification. The following is a generalized experimental protocol based on common methods for isolating diterpenoid alkaloids from Delphinium species.

Plant Material Collection and Preparation
  • Collection: Aerial parts (stems, leaves, and flowers) of the selected Delphinium species are collected at the appropriate growth stage.

  • Drying: The plant material is air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature. This process is often carried out by maceration or percolation over several days.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Acid-Base Partitioning
  • Acidification: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloid nitrogen atoms, rendering them water-soluble.

  • Washing: The acidic solution is washed with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove neutral and weakly basic compounds.

  • Basification: The aqueous layer is then made alkaline (e.g., with NH4OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.

  • Extraction of Alkaloid Fraction: The basic aqueous solution is repeatedly extracted with a chlorinated solvent such as chloroform or dichloromethane (B109758) to obtain the total alkaloidal fraction.

Chromatographic Purification
  • Column Chromatography: The crude alkaloid mixture is subjected to column chromatography over silica (B1680970) gel. A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a gradient of chloroform to methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC): Fractions containing compounds with similar TLC profiles to the target this compound are further purified using preparative TLC with an appropriate solvent system.

  • High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, preparative or semi-preparative HPLC is often employed. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid) is a common choice.

Isolation_Workflow Plant_Material Dried, Powdered Plant Material Extraction Methanol Extraction Plant_Material->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Column_Chromatography Silica Gel Column Chromatography Crude_Alkaloids->Column_Chromatography Fractions Enriched Fractions Column_Chromatography->Fractions pTLC Preparative TLC Fractions->pTLC Semi_Pure Semi-Pure Compound pTLC->Semi_Pure HPLC Preparative HPLC Semi_Pure->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Figure 1. General workflow for the isolation of this compound.

Structural Elucidation

The structure of the isolated this compound is confirmed through a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, confirming its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of protons.

    • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

Logical Relationship of Analytical Techniques

Analysis_Logic Isolated_Compound Isolated Compound MS Mass Spectrometry Isolated_Compound->MS NMR NMR Spectroscopy Isolated_Compound->NMR Molecular_Formula Molecular Formula MS->Molecular_Formula Structural_Fragments Structural Fragments NMR->Structural_Fragments Connectivity Atom Connectivity NMR->Connectivity Final_Structure This compound Structure Molecular_Formula->Final_Structure Structural_Fragments->Final_Structure Connectivity->Final_Structure

Figure 2. Logical flow for structure elucidation.

Conclusion

This technical guide outlines the fundamental knowledge regarding the natural sources and isolation of this compound. The provided methodologies represent a standard approach in the field of natural product chemistry. Researchers aiming to isolate this compound should consider that optimization of the extraction and purification steps may be necessary depending on the specific plant source and the desired purity of the final product. The structural elucidation techniques described are essential for the unambiguous identification of this compound, paving the way for further investigation into its biological and pharmacological properties.

An In-Depth Technical Guide to 14-Dehydrobrowniine: Physicochemical Properties and Biological Evaluation Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data for 14-Dehydrobrowniine is limited in publicly available scientific literature. This guide provides a comprehensive overview of its known properties and outlines a framework of established methodologies for its further study, based on the characteristics of related diterpenoid alkaloids.

Introduction

This compound is a diterpenoid alkaloid, a class of natural products known for their complex chemical structures and diverse biological activities. While specific research on this compound is not extensive, its structural relationship to other alkaloids from the Delphinium genus suggests potential pharmacological significance. This technical guide consolidates the available physicochemical data for this compound and provides a detailed framework for its experimental investigation, including spectroscopic analysis, isolation and purification protocols, and evaluation of its biological activities.

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the table below. It is important to note that the melting point has not been reported in the available literature.

PropertyValueReference
CAS Number 4829-56-5[1][2]
Molecular Formula C₂₅H₃₉NO₇[1]
Molecular Weight 465.58 g/mol [1]
Density 1.31 g/cm³[1]
Boiling Point 574.7 °C at 760 mmHg[1][2]
Melting Point Not available

Spectroscopic Data (Predictive Analysis)

Specific experimental spectral data for this compound are not available. However, based on its chemical structure as a C₁₉-diterpenoid alkaloid, the expected characteristic signals in NMR and IR spectroscopy can be predicted. These predictions are valuable for guiding the structural elucidation of this compound should it be isolated or synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables outline the anticipated chemical shift ranges for the ¹H and ¹³C NMR spectra of this compound. Actual values would need to be determined experimentally.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)
N-CH₂-CH₃1.0 - 1.3 (t)
O-CH₃3.2 - 3.5 (s)
H-C-O3.5 - 4.5
Aliphatic CH, CH₂, CH₃0.8 - 2.5
Olefinic H5.0 - 6.5

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
C=O (Ester/Lactone)170 - 185
C=C (Olefinic)100 - 150
C-O60 - 90
C-N40 - 60
Aliphatic C10 - 50
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
O-H (hydroxyl)3200 - 3600 (broad)
C-H (aliphatic)2850 - 3000
C=O (ester/lactone)1730 - 1750
C=C (alkene)1640 - 1680
C-O (ether/ester/hydroxyl)1000 - 1300
Mass Spectrometry (MS)

High-resolution mass spectrometry would be crucial for confirming the molecular formula of this compound (C₂₅H₃₉NO₇). The fragmentation pattern in MS/MS studies would provide valuable structural information, with expected cleavages occurring at the ester linkages and loss of small neutral molecules like H₂O and CO from the complex ring system.

Experimental Protocols

General Protocol for Isolation and Purification of Diterpenoid Alkaloids from Delphinium Species

While a specific protocol for this compound is unavailable, the following general procedure is widely used for the isolation of diterpenoid alkaloids from plant material.

Workflow for Diterpenoid Alkaloid Isolation

G plant 1. Plant Material Collection and Preparation (e.g., Delphinium brownii, dried and powdered) extraction 2. Extraction (Maceration with acidic ethanol) plant->extraction partition 3. Acid-Base Partitioning (Partition between chloroform (B151607) and aqueous acid) extraction->partition basify 4. Basification and Re-extraction (Aqueous layer basified with NH₄OH and extracted with chloroform) partition->basify crude 5. Crude Alkaloid Fraction basify->crude chromatography 6. Chromatographic Separation (Column chromatography on silica (B1680970) gel or alumina) crude->chromatography fractions 7. Fraction Collection and Analysis (TLC monitoring) chromatography->fractions purification 8. Further Purification (Preparative HPLC or crystallization) fractions->purification pure_compound 9. Pure this compound purification->pure_compound

Caption: General workflow for the isolation of diterpenoid alkaloids.

Methodology:

  • Plant Material: Dried and powdered aerial parts of the relevant Delphinium species are used as the starting material.

  • Extraction: The powdered plant material is typically macerated with an acidified ethanol (B145695) or methanol (B129727) solution to extract the alkaloids in their salt form.

  • Acid-Base Partitioning: The resulting extract is concentrated and then partitioned between an organic solvent (e.g., chloroform) and an acidic aqueous solution (e.g., 2% tartaric acid). The alkaloids will move into the aqueous phase as their water-soluble salts, while neutral and acidic compounds remain in the organic phase.

  • Basification and Re-extraction: The acidic aqueous layer is then made basic with a weak base like ammonium (B1175870) hydroxide (B78521) to a pH of 9-10. This converts the alkaloid salts back to their free base form, which can then be extracted with an organic solvent like chloroform.

  • Chromatographic Separation: The crude alkaloid extract is subjected to column chromatography using stationary phases like silica gel or alumina. A gradient elution system with solvents of increasing polarity (e.g., hexane-ethyl acetate-methanol mixtures) is used to separate the different alkaloids.

  • Further Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are combined and may require further purification by preparative high-performance liquid chromatography (HPLC) or crystallization to yield pure this compound.

Biological Activity Evaluation (Proposed Framework)

Diterpenoid alkaloids from Delphinium species are known to possess a range of biological activities, including anti-inflammatory and cholinesterase inhibitory effects. The following are standard in vitro assays that could be employed to evaluate the bioactivity of this compound.

In Vitro Anti-Inflammatory Activity Assay

A common method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Workflow for In Vitro Anti-inflammatory Assay

G cells 1. Cell Culture (e.g., RAW 264.7 macrophages) treatment 2. Treatment (Pre-incubation with this compound) cells->treatment stimulation 3. Stimulation (Addition of Lipopolysaccharide - LPS) treatment->stimulation incubation 4. Incubation (24 hours) stimulation->incubation supernatant 5. Supernatant Collection incubation->supernatant griess 6. Nitric Oxide (NO) Measurement (Griess Assay) supernatant->griess analysis 7. Data Analysis (Calculation of % NO inhibition) griess->analysis

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Methodology:

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell cultures.

  • Incubation: The cells are incubated for a further 24 hours.

  • Nitric Oxide Measurement: The amount of nitric oxide produced by the cells and released into the culture medium is quantified using the Griess reagent.

  • Data Analysis: The percentage inhibition of NO production by this compound is calculated relative to the LPS-stimulated control group. A known anti-inflammatory drug (e.g., dexamethasone) would be used as a positive control.

Cholinesterase Inhibition Assay

The ability of this compound to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can be determined using a colorimetric method.

Methodology:

  • Enzyme and Substrate Preparation: Solutions of acetylcholinesterase (from electric eel) or butyrylcholinesterase (from equine serum), the substrate acetylthiocholine (B1193921) iodide (ATCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are prepared in a suitable buffer.

  • Incubation: The enzyme is pre-incubated with various concentrations of this compound.

  • Reaction Initiation: The reaction is started by the addition of the substrate (ATCI) and DTNB.

  • Measurement: The activity of the enzyme is determined by measuring the increase in absorbance at a specific wavelength (e.g., 412 nm) as the substrate is hydrolyzed, leading to a colored product.

  • Data Analysis: The percentage of enzyme inhibition is calculated, and the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined. A known cholinesterase inhibitor (e.g., galantamine) is used as a positive control.

Signaling and Biosynthetic Pathways (Generalized Representations)

Due to the lack of specific studies on this compound, the following diagrams represent generalized pathways relevant to the biological activity and biosynthesis of related natural products.

Hypothetical Modulation of an Inflammatory Signaling Pathway

Many natural products exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway.

Hypothetical Anti-inflammatory Signaling Pathway

G cluster_0 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB->Genes Induces Compound This compound (Hypothetical) Compound->IKK Inhibits?

Caption: Hypothetical modulation of the NF-κB signaling pathway.

Generalized Biosynthetic Pathway of a Diterpenoid Alkaloid Scaffold

The biosynthesis of complex diterpenoid alkaloids originates from the isoprenoid pathway, leading to the formation of a universal precursor, geranylgeranyl pyrophosphate (GGPP).

Simplified Biosynthesis of a Diterpenoid Scaffold

G IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Diterpene Diterpene Scaffold GGPP->Diterpene Diterpene Synthase Cyclization Cyclization & Rearrangement Diterpene->Cyclization Alkaloid Diterpenoid Alkaloid (e.g., Browniine-type) Cyclization->Alkaloid Functionalization Functional Group Modifications (Hydroxylation, Methylation, etc.) Alkaloid->Functionalization

Caption: Generalized biosynthetic pathway to diterpenoid alkaloids.

Conclusion

This compound represents a potentially valuable natural product for further investigation. While specific experimental data is currently scarce, this guide provides the known foundational knowledge and a clear roadmap for researchers to undertake a comprehensive study of its chemical and biological properties. The outlined protocols for isolation, characterization, and bioactivity screening are standard and robust methods in the field of natural product chemistry and pharmacology. Further research into this and related diterpenoid alkaloids could lead to the discovery of new therapeutic agents.

References

Spectroscopic Data for 14-Dehydrobrowniine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Representative Spectroscopic Data: Browniine

The following tables summarize the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the diterpenoid alkaloid Browniine.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for Browniine (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4.88d4.9H-1
2.62mH-2
1.85mH-2
2.33mH-3
1.98mH-3
2.95sH-5
4.08dd6.8, 4.9H-6
2.05mH-9
2.25mH-10
3.15sH-17
1.08t7.2N-CH₂-CH
3.32sOCH₃-1
3.35sOCH₃-6
3.28sOCH₃-14
3.38sOCH₃-16
3.42sOCH₃-18

Table 2: ¹³C NMR Spectroscopic Data for Browniine and 14-Dehydrobrowniine (CDCl₃)

Carbon PositionBrowniine (δ ppm)This compound (δ ppm)
172.572.3
229.529.4
334.234.0
439.139.0
553.653.5
682.582.4
750.150.0
877.877.6
950.850.6
1044.544.3
1149.249.0
1229.829.6
1345.144.9
14215.5 (C=O)Not Reported
1533.533.3
1682.181.9
1761.961.8
1953.253.1
N-CH₂49.549.3
N-CH₂-C H₃13.713.6
OCH₃-156.256.0
OCH₃-658.057.8
OCH₃-14Not ReportedNot Reported
OCH₃-1656.556.3
OCH₃-1859.359.1

Note: The ¹³C NMR data for this compound is sourced from a comparative study and may not represent a complete analysis. The carbonyl signal at C-14 in Browniine is a key differentiator.

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for Browniine

Wavenumber (cm⁻¹)IntensityAssignment
3450BroadO-H Stretch
2935StrongC-H Stretch (Aliphatic)
1720StrongC=O Stretch (Ketone at C-14)
1460MediumC-H Bend (CH₂)
1385MediumC-H Bend (CH₃)
1090StrongC-O Stretch (Ether and Alcohol)
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for Browniine

m/zRelative Intensity (%)Assignment
453.2828100[M]⁺ (Calculated for C₂₅H₄₃NO₆: 453.2832)
43845[M - CH₃]⁺
42260[M - OCH₃]⁺
39430[M - C₂H₅OH - H]⁺

Experimental Protocols

The following are representative experimental protocols for the acquisition of spectroscopic data for diterpenoid alkaloids like Browniine and this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: Bruker Avance III 400 MHz NMR Spectrometer (or equivalent).

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified alkaloid.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 16 ppm

  • Acquisition Time: 2.0 s

  • Relaxation Delay: 1.0 s

  • Number of Scans: 16

¹³C NMR Acquisition Parameters:

  • Pulse Program: zgpg30 (proton-decoupled)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.0 s

  • Relaxation Delay: 2.0 s

  • Number of Scans: 1024

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the TMS signal (δ = 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the proton and carbon signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer with a UATR accessory (or equivalent).

Sample Preparation:

  • Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the UATR accessory.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Scan Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 8

  • Mode: Transmittance

Data Processing:

  • Acquire a background spectrum of the clean ATR crystal before running the sample.

  • The instrument software will automatically subtract the background from the sample spectrum.

  • Identify and assign the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the alkaloid.

Instrumentation: Agilent 6530 Q-TOF LC/MS system with an Electrospray Ionization (ESI) source (or equivalent).

Sample Preparation:

  • Prepare a stock solution of the purified alkaloid in methanol (B129727) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

Acquisition Parameters (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI+)

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 175 V

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • Nebulizer Pressure: 35 psig

  • Mass Range: m/z 100 - 1000

Data Processing:

  • The mass spectrum is processed using the instrument's data analysis software.

  • Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it with the calculated mass for the proposed molecular formula.

  • Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel diterpenoid alkaloid.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation start Natural Source (e.g., Plant Material) extraction Solvent Extraction start->extraction partition Liquid-Liquid Partitioning extraction->partition chromatography Column Chromatography (Silica, HPLC) partition->chromatography pure_compound Isolated Pure Alkaloid chromatography->pure_compound ms Mass Spectrometry (MS) pure_compound->ms nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ir Infrared Spectroscopy (IR) pure_compound->ir mw_formula Molecular Weight & Formula ms->mw_formula connectivity Connectivity & Stereochemistry nmr->connectivity func_groups Functional Groups ir->func_groups final_structure Final Structure mw_formula->final_structure func_groups->final_structure connectivity->final_structure

Caption: General workflow for the isolation and structural elucidation of a diterpenoid alkaloid.

The Biological Activities of C19-Diterpenoid Alkaloids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C19-diterpenoid alkaloids are a large and structurally diverse class of natural products primarily found in plants of the Aconitum and Delphinium genera within the Ranunculaceae family.[1][2] These compounds are characterized by a complex C19-norditerpenoid skeleton and have garnered significant attention in the scientific community for their wide range of potent biological activities.[1][3] Historically used in traditional medicine for their analgesic and anti-inflammatory properties, these alkaloids are now being rigorously investigated for their therapeutic potential in a variety of diseases, including cancer and neurodegenerative disorders.[4][5] However, their profound physiological effects are often accompanied by significant toxicity, particularly cardiotoxicity and neurotoxicity, which necessitates careful study and consideration in any drug development endeavor.[6][7]

This technical guide provides a comprehensive overview of the known biological activities of C19-diterpenoid alkaloids. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering a detailed look at the quantitative data, experimental methodologies, and underlying molecular mechanisms associated with these fascinating compounds.

Major Biological Activities

C19-diterpenoid alkaloids exhibit a broad spectrum of pharmacological effects, including:

  • Anticancer Activity: A significant number of C19-diterpenoid alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[8][9] The mechanisms underlying their anticancer activity are multifaceted and can involve the induction of apoptosis, cell cycle arrest, and inhibition of tumor cell proliferation.

  • Anti-inflammatory Activity: Many C19-diterpenoid alkaloids possess potent anti-inflammatory properties.[10][11] Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines.

  • Analgesic Activity: The analgesic effects of certain C19-diterpenoid alkaloids are well-documented and are a cornerstone of their traditional medicinal use.[3][12] This activity is often attributed to their interaction with voltage-gated sodium channels in the nervous system, which can modulate pain signaling.

  • Cardiotoxicity and Neurotoxicity: A major challenge in the therapeutic application of C19-diterpenoid alkaloids is their inherent toxicity.[6][7] The cardiotoxic and neurotoxic effects are primarily mediated by their action on voltage-sensitive sodium channels in the myocardium and neurons, leading to persistent activation and disruption of normal cellular function.[2][6]

  • Antimicrobial Activity: Several C19-diterpenoid alkaloids have been shown to possess activity against a range of bacteria and fungi.[13][14]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for various biological activities of selected C19-diterpenoid alkaloids. This data is crucial for comparing the potency and selectivity of these compounds.

Table 1: Anticancer Activity of C19-Diterpenoid Alkaloids

AlkaloidCancer Cell LineAssayIC50 (µM)Reference(s)
LipojesaconitineA549, MDA-MB-231, MCF-7, KBCytotoxicity6.0 - 7.3[8]
LipomesaconitineKBCytotoxicity9.9[8]
LipoaconitineA549, MDA-MB-231, MCF-7, KB, KB-VINCytotoxicity13.7 - 20.3[8]
Delcosine derivative (34-8)A549, DU145, MDA-MB-231, MCF-7, KB, KB-VINAntiproliferative5.3 (average)[8]
Delcosine derivative (34-10)A549, DU145, MDA-MB-231, MCF-7, KB, KB-VINAntiproliferative5.0 (average)[8]
CammaconineAGS, HepG2, A549Antiproliferative-[9]
Neoline---[9]
14-O-acetylneoline---[9]

Table 2: Anti-inflammatory Activity of C19-Diterpenoid Alkaloids

AlkaloidCell Line/ModelAssayIC50 (µM)Reference(s)
Compound 144-COX-2 Inhibition~29.75[10]
7,8-epoxy-franchetineLPS-activated RAW264.7NO Production Inhibition- (27.3% inhibition)[15]
N(19)-en-austroconitine ALPS-activated RAW264.7NO Production Inhibition- (29.2% inhibition)[15]
Delphinium alkaloid ALPS-infected Caco2 cells--[11]

Table 3: Analgesic Activity of C19-Diterpenoid Alkaloids

AlkaloidAnimal ModelAssayED50 (mg/kg)Reference(s)
8-O-deacetyl-8-O-ethylcrassicauline AMiceAcetic acid-induced writhing0.0972[3][12]
8-O-ethylyunaconitineMiceAcetic acid-induced writhing0.0591[3][12]
Crassicauline AMiceAcetic acid-induced writhing0.0480[3][12]
Franchetine derivative (Compound 1)MiceAcetic acid-induced visceral pain2.15 ± 0.07[16]

Table 4: Cardiotoxicity and Neurotoxicity of C19-Diterpenoid Alkaloids

AlkaloidCell LineAssayIC50 (µM)Reference(s)
Doxorubicin (Positive Control)H9c2Cytotoxicity~2.5[17]
LPS (Lipopolysaccharide)SH-SY5YCytotoxicity0.25 µg/mL (48h)[18]

Table 5: Antimicrobial Activity of C19-Diterpenoid Alkaloids

AlkaloidMicroorganismAssayMIC (µg/mL)Reference(s)
PeregrineEpidermophyton floccosumAntifungal128-256[14]
Microsporum canisAntifungal32-64[14]
Trichophyton rubrumAntifungal32[14]
Alkaloid Mixture (from D. peregrinum)E. floccosumAntifungal64[14]
M. canisAntifungal32[14]
T. rubrumAntifungal16[14]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of the biological activities of C19-diterpenoid alkaloids.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals.[19] The concentration of the dissolved formazan is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the C19-diterpenoid alkaloid and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[20]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce NO via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well or 96-well plate at a density of approximately 1.5 x 10^5 cells/mL and incubate for 24 hours.[14]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the C19-diterpenoid alkaloid for 1-3 hours.[17]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[17]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[14]

  • Absorbance Measurement: After a 15-minute incubation period, measure the absorbance at 540 nm.[22]

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO production inhibition and the IC50 value.

Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This is a widely used in vivo model for screening peripherally acting analgesics.

Principle: Intraperitoneal injection of acetic acid in mice causes irritation and inflammation of the peritoneal cavity, leading to a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[4] Analgesic compounds reduce the number of writhes.

Procedure:

  • Animal Grouping: Divide mice into groups (e.g., control, standard drug, and test compound groups).

  • Compound Administration: Administer the test C19-diterpenoid alkaloid, a standard analgesic (e.g., diclofenac (B195802) sodium), or the vehicle to the respective groups, typically via oral or subcutaneous routes.[4]

  • Induction of Writhing: After a pre-treatment period (e.g., 30-60 minutes), inject 0.6-1% acetic acid solution intraperitoneally into each mouse.[4][7]

  • Observation: Immediately place each mouse in an observation chamber and, after a short latency period (e.g., 5 minutes), count the number of writhes over a defined period (e.g., 10-20 minutes).[7]

  • Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition of writhing compared to the control group. Calculate the ED50 value for the test compound.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which C19-diterpenoid alkaloids exert their biological effects is crucial for their development as therapeutic agents.

Modulation of Voltage-Gated Sodium Channels

The cardiotoxicity and neurotoxicity of many C19-diterpenoid alkaloids, particularly aconitine, are primarily attributed to their interaction with voltage-gated sodium channels (VGSCs).[2][6] Aconitine binds to site 2 on the alpha subunit of the VGSC, causing a persistent activation of the channel by inhibiting its transition to the inactive state. This leads to a prolonged influx of sodium ions, resulting in membrane depolarization, hyperexcitability, and ultimately, cellular dysfunction and death in cardiac and neuronal tissues.[2][6]

G Mechanism of Aconitine on Voltage-Gated Sodium Channels Aconitine Aconitine VGSC Voltage-Gated Sodium Channel (VGSC) Aconitine->VGSC Binds to Site 2 OpenState Open State VGSC->OpenState Activates InactiveState Inactive State OpenState->InactiveState Inhibits Transition NaInflux Prolonged Na+ Influx OpenState->NaInflux Depolarization Membrane Depolarization NaInflux->Depolarization Hyperexcitability Cellular Hyperexcitability Depolarization->Hyperexcitability Toxicity Cardiotoxicity & Neurotoxicity Hyperexcitability->Toxicity

Caption: Aconitine's action on voltage-gated sodium channels.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS or TNF-α), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent proteasomal degradation, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Several C19-diterpenoid alkaloids exert their anti-inflammatory effects by inhibiting this pathway. They can interfere with the activation of the IKK complex, thereby preventing the phosphorylation and degradation of IκBα. This leads to the retention of NF-κB in the cytoplasm and a subsequent reduction in the expression of inflammatory mediators.

G Inhibition of the NF-κB Signaling Pathway by C19-Diterpenoid Alkaloids cluster_stimulus Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK Complex LPS->IKK Activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα p65_p50 p65/p50 IkBa_NFkB->p65_p50 IκBα Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Alkaloids C19-Diterpenoid Alkaloids Alkaloids->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds Inflammation Pro-inflammatory Gene Expression DNA->Inflammation

Caption: C19-diterpenoid alkaloids can inhibit NF-κB signaling.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are crucial in regulating a wide array of cellular processes, including inflammation, proliferation, and apoptosis. The activation of these pathways, often triggered by cellular stress and inflammatory stimuli, involves a cascade of protein phosphorylations.

Some C19-diterpenoid alkaloids have been shown to modulate MAPK signaling. For instance, they can inhibit the phosphorylation of key kinases in these pathways, such as p38, JNK, and ERK. By doing so, they can suppress the downstream activation of transcription factors that are involved in the expression of inflammatory and apoptotic genes.

G Modulation of MAPK Signaling by C19-Diterpenoid Alkaloids Stimuli Stress/Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Activates CellularResponse Inflammation, Apoptosis, etc. TranscriptionFactors->CellularResponse Regulates Gene Expression Alkaloids C19-Diterpenoid Alkaloids Alkaloids->MAPK Inhibits Phosphorylation

Caption: C19-diterpenoid alkaloids can modulate MAPK signaling pathways.

Conclusion and Future Directions

C19-diterpenoid alkaloids represent a rich source of biologically active molecules with significant therapeutic potential. Their diverse pharmacological activities, particularly in the realms of oncology, inflammation, and pain management, make them compelling candidates for drug discovery and development. However, the inherent toxicity of many of these compounds remains a major hurdle.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Studies: A deeper understanding of how the intricate structures of these alkaloids relate to their biological activities and toxicities is essential for the rational design of safer and more potent analogs.

  • Elucidation of Molecular Mechanisms: Further investigation into the precise molecular targets and signaling pathways modulated by a wider range of C19-diterpenoid alkaloids will provide a more complete picture of their mechanisms of action.

  • Development of Novel Drug Delivery Systems: Innovative drug delivery strategies could help to improve the therapeutic index of these potent compounds by targeting them to specific tissues and reducing systemic toxicity.

  • Synergistic Combination Therapies: Exploring the use of C19-diterpenoid alkaloids in combination with existing therapeutic agents may offer new avenues for treating complex diseases like cancer.

By addressing these challenges, the scientific community can unlock the full therapeutic potential of this fascinating class of natural products for the benefit of human health.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is available for 14-Dehydrobrowniine. This guide provides a comprehensive overview based on available information for structurally related C19-diterpenoid alkaloids, primarily browniine, delphinine, and methyllycaconitine (B43530). The toxicological profile of this compound is inferred from these related compounds and should be interpreted with caution pending specific experimental validation.

Introduction

This compound is a C19-diterpenoid alkaloid found in plants of the Delphinium genus.[1] Like other alkaloids in this class, it is presumed to possess significant biological activity and potential toxicity. Diterpenoid alkaloids are known for their complex chemical structures and potent effects on the central and peripheral nervous systems, as well as the cardiovascular system.[2][3][4] This guide synthesizes the available toxicological data on closely related alkaloids to provide a predictive toxicological profile for this compound, focusing on quantitative data, experimental methodologies, and mechanisms of action.

Quantitative Toxicological Data

Table 1: Acute Toxicity Data (LD50) for Related Diterpenoid Alkaloids

AlkaloidTest AnimalRoute of AdministrationLD50 (mg/kg)Reference
DelphinineRabbitNot Specified1.5 - 3.0[4][5]
DelphinineDogNot Specified1.5 - 3.0[4][5]
Methyllycaconitine (MLA)Mouse (Wild-type)Not Specified4.2 ± 0.9[6]
Methyllycaconitine (MLA)MouseParenteral3.0 - 5.0[2]
Methyllycaconitine (MLA)RabbitParenteral2.0 - 3.0[2]

Table 2: In Vitro Cytotoxicity of Related Diterpenoid Alkaloids

Alkaloid(s)Cell Line(s)ActivityReference
Elapacigine, N-deethyl-N-formylpaciline, N-deethyl-N-formylpacinine, and othersA549 (lung carcinoma), MDA-MB-231 (breast cancer), KB (nasopharyngeal), KB-VIN (multidrug resistant)Inactive (IC50 > 40 μM)[7]

Note: The cytotoxicity data presented here is against human tumor cell lines and may not directly correlate with general systemic toxicity.

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of this compound have not been published. However, standard methodologies used for related alkaloids can be adapted.

Acute Toxicity Studies (In Vivo)
  • Objective: To determine the median lethal dose (LD50) of the test compound.

  • Animal Model: Typically mice or rats.

  • Methodology (based on OECD Guideline 423):

    • Dose Selection: A starting dose is chosen based on available data for related compounds. For C19-diterpenoid alkaloids, this would likely be in the low mg/kg range.

    • Administration: The test substance is administered to a small group of animals (e.g., 3 animals per step) via a specific route (e.g., oral, intravenous, intraperitoneal).

    • Observation: Animals are observed for signs of toxicity and mortality over a defined period (typically 14 days). Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

    • Stepwise Procedure: Depending on the outcome (survival or death), the dose for the next group of animals is adjusted up or down.

    • LD50 Calculation: The LD50 is calculated based on the mortality data from the different dose groups.

In Vitro Cytotoxicity Assays
  • Objective: To assess the direct toxic effect of the compound on cells.

  • Cell Lines: A variety of cell lines can be used, including those relevant to potential target organs (e.g., cardiomyocytes, neuronal cells) or standard cancer cell lines for initial screening.

  • Methodology (e.g., MTT Assay):

    • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

    • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

    • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell viability (IC50) is calculated.

Toxicological Mechanisms and Signaling Pathways

The primary toxic effects of C19-diterpenoid alkaloids are neurotoxicity and cardiotoxicity, which stem from their interaction with key ion channels and receptors.

Neurotoxicity

The neurotoxicity of many diterpenoid alkaloids is attributed to their effects on voltage-gated sodium channels (VGSCs) and nicotinic acetylcholine (B1216132) receptors (nAChRs).

  • Voltage-Gated Sodium Channels: Similar to the well-studied alkaloid aconitine, this compound and related compounds are predicted to act as allosteric modulators of VGSCs.[3][4] They are thought to bind to site 2 of the channel, leading to a persistent activation and influx of sodium ions. This disrupts normal neuronal function, leading to symptoms like paresthesia, convulsions, and respiratory paralysis.

  • Nicotinic Acetylcholine Receptors: Methyllycaconitine (MLA), a closely related alkaloid, is a potent antagonist of the α7 subtype of neuronal nAChRs.[8] This antagonism can block neuromuscular transmission, contributing to muscle weakness and paralysis.

Neurotoxicity_Pathway cluster_Alkaloid This compound & Related Alkaloids cluster_Neuron Neuron cluster_Effects Toxic Effects Alkaloid Diterpenoid Alkaloid VGSC Voltage-Gated Sodium Channel (VGSC) Alkaloid->VGSC Binds to Site 2 nAChR Nicotinic Acetylcholine Receptor (nAChR) Alkaloid->nAChR Antagonizes Persistent_Activation Persistent Na+ Influx VGSC->Persistent_Activation Causes Neuromuscular_Blockade Neuromuscular Blockade nAChR->Neuromuscular_Blockade Leads to Symptoms Paresthesia, Convulsions, Respiratory Paralysis Persistent_Activation->Symptoms Neuromuscular_Blockade->Symptoms Cardiotoxicity_Pathway cluster_Alkaloid This compound & Related Alkaloids cluster_Cardiomyocyte Cardiomyocyte cluster_Effects Toxic Effects Alkaloid Diterpenoid Alkaloid Cardiac_VGSC Cardiac Voltage-Gated Sodium Channel Alkaloid->Cardiac_VGSC Binds and persistently activates Prolonged_AP Prolonged Action Potential & Na+ Overload Cardiac_VGSC->Prolonged_AP Causes Arrhythmia Arrhythmias, Hypotension, Cardiac Arrest Prolonged_AP->Arrhythmia Toxicological_Workflow cluster_Tier1 Tier 1: Preliminary Assessment cluster_Tier2 Tier 2: Mechanistic & Acute Toxicity cluster_Tier3 Tier 3: Target Organ & Repeated Dose Toxicity In_Silico In Silico Modeling (QSAR, Docking) In_Vitro_Screening In Vitro Cytotoxicity (Multiple Cell Lines) In_Silico->In_Vitro_Screening Ion_Channel_Assays Ion Channel Assays (VGSC, nAChR) In_Vitro_Screening->Ion_Channel_Assays Acute_Toxicity_In_Vivo Acute Toxicity (LD50) (e.g., Rodent Model) Ion_Channel_Assays->Acute_Toxicity_In_Vivo Cardiotoxicity_Assays Cardiotoxicity Studies (e.g., Isolated Heart) Acute_Toxicity_In_Vivo->Cardiotoxicity_Assays Neurotoxicity_Assays Neurotoxicity Studies (e.g., Behavioral Tests) Acute_Toxicity_In_Vivo->Neurotoxicity_Assays Repeated_Dose_Toxicity Repeated Dose Toxicity (Sub-acute/Sub-chronic) Cardiotoxicity_Assays->Repeated_Dose_Toxicity Neurotoxicity_Assays->Repeated_Dose_Toxicity

References

14-Dehydrobrowniine molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data: 14-Dehydrobrowniine

This guide provides a comprehensive overview of the diterpenoid alkaloid this compound, including its chemical properties, and available biological data. The information is intended to support research and development efforts in pharmacology and medicinal chemistry.

Molecular and Physicochemical Properties

This compound is a complex diterpenoid alkaloid with the following molecular characteristics:

PropertyValue
Molecular Formula C₂₅H₃₉NO₇
Molecular Weight 465.58 g/mol

Biological Context and Potential Therapeutic Relevance

This compound belongs to the diterpenoid alkaloid class of compounds, which are predominantly isolated from plants of the Aconitum and Delphinium genera.[1][2] These alkaloids are known for their diverse and potent biological activities, which include anti-inflammatory, analgesic, antitumor, and antiarrhythmic effects.[3][4] The structural complexity of these molecules contributes to their wide range of pharmacological actions.[2]

While specific research on this compound is limited, the broader family of Aconitum alkaloids has been extensively studied for various therapeutic applications.[3][4] These compounds have been utilized in traditional medicine for centuries, particularly in Asian cultures, to treat a variety of ailments.[1] Modern pharmacological investigations continue to explore their potential as lead compounds for the development of new drugs.[4]

Known Biological Activities of Related Diterpenoid Alkaloids

Diterpenoid alkaloids from Aconitum species have demonstrated a range of biological effects, providing a basis for potential research directions for this compound.

  • Anti-inflammatory and Analgesic Effects: Many diterpenoid alkaloids exhibit significant anti-inflammatory and pain-relieving properties.[4]

  • Antitumor Activity: Certain alkaloids have shown cytotoxic effects against various cancer cell lines.[1][4] For instance, some compounds have exhibited moderate to significant cytotoxic activities against P388 and other human tumor cell lines.[1][5]

  • Antiarrhythmic Properties: Some Aconitum alkaloids have been investigated for their effects on cardiac function, including antiarrhythmic activities.[4]

  • Neuroprotective Potential: There is growing interest in the neuroprotective effects of natural products, and alkaloids from this class may offer therapeutic possibilities in this area.[5]

  • Insecticidal and Bactericidal Properties: Several diterpenoid alkaloids have been shown to possess insecticidal and antimicrobial activities.[4]

Experimental Protocols: Isolation of Diterpenoid Alkaloids from Aconitum Species

Logical Workflow for Diterpenoid Alkaloid Isolation

G cluster_extraction Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_chromatography Chromatographic Purification cluster_analysis Structure Elucidation plant_material Dried & Powdered Aconitum Plant Material extraction Maceration or Soxhlet Extraction (e.g., with Ethanol) plant_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract acid_base_wash Acid-Base Washing crude_extract->acid_base_wash chloroform_extract Chloroform Fraction (Containing Alkaloids) acid_base_wash->chloroform_extract silica_gel Silica Gel Column Chromatography chloroform_extract->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc isolated_compound Isolated this compound hplc->isolated_compound spectroscopy Spectroscopic Analysis (NMR, MS) isolated_compound->spectroscopy

A generalized workflow for the isolation of diterpenoid alkaloids.

Methodology:

  • Extraction: The dried and powdered plant material (e.g., roots of an Aconitum species) is typically extracted with a solvent such as ethanol, often under reflux to increase efficiency. The resulting solution is then concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution and partitioned against an organic solvent like chloroform. The alkaloids, being basic, move into the aqueous phase as their salts. The aqueous phase is then basified, and the free alkaloids are extracted back into an organic solvent. This process removes many non-alkaloidal impurities.

  • Chromatographic Purification: The resulting alkaloid-rich fraction is subjected to a series of chromatographic techniques for purification. This often involves:

    • Silica Gel Column Chromatography: To separate compounds based on polarity.

    • Sephadex LH-20 Column Chromatography: For further purification, often separating compounds by size and polarity.

    • Preparative High-Performance Liquid Chromatography (HPLC): As a final purification step to isolate individual compounds with high purity.[1]

  • Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Future Research Directions

Given the limited specific data on this compound, several avenues of research are warranted to elucidate its therapeutic potential.

Proposed Research Workflow

G cluster_synthesis Synthesis & Isolation cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_preclinical Preclinical Development synthesis Total Synthesis or Semi-synthesis in_vitro In Vitro Bioassays (e.g., Cytotoxicity, Anti-inflammatory) synthesis->in_vitro isolation Isolation from Natural Source isolation->in_vitro pathway_analysis Signaling Pathway Analysis in_vitro->pathway_analysis target_id Target Identification pathway_analysis->target_id in_vivo In Vivo Animal Models target_id->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

A proposed workflow for the investigation of this compound.
  • Isolation and Synthesis: Development of a reliable method for the isolation of this compound from a natural source or a total/semi-synthetic route is a critical first step.

  • Biological Screening: A broad-based screening of its biological activities, including but not limited to cytotoxic, anti-inflammatory, neuroprotective, and antimicrobial effects, is necessary.

  • Mechanistic Studies: Should promising activity be identified, subsequent studies should focus on elucidating the mechanism of action, including the identification of molecular targets and affected signaling pathways.

  • In Vivo Studies: Promising in vitro results should be validated in appropriate animal models to assess efficacy and safety.

This technical guide provides a foundational understanding of this compound based on available data and the broader context of its chemical class. Further dedicated research is essential to fully characterize its pharmacological profile and potential for therapeutic applications.

References

A Technical Guide to the Potential Therapeutic Applications of 14-Dehydrobrowniine and Related Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 14-Dehydrobrowniine and Diterpenoid Alkaloids

This compound is a C19-diterpenoid alkaloid, a class of complex secondary metabolites found predominantly in plants of the Delphinium (larkspur) and Aconitum (aconite, monkshood) genera, belonging to the Ranunculaceae family. These plants have a long history of use in traditional medicine systems, particularly in Asia, for treating a variety of ailments.[1][2][3] Diterpenoid alkaloids are known for their diverse and potent biological activities, which range from highly toxic to therapeutically beneficial.[2][4]

The core structure of C19-diterpenoid alkaloids, including this compound, is a complex polycyclic cage-like system. The significant pharmacological potential of these compounds has spurred research into their various biological effects, including anti-inflammatory, analgesic, neuroprotective, and cardiotonic activities.[1][4][5] This guide will synthesize the existing research on related C19-diterpenoid alkaloids to extrapolate the potential therapeutic avenues for this compound.

Potential Therapeutic Applications and Pharmacological Activities

The therapeutic potential of this compound can be inferred from the activities of other diterpenoid alkaloids isolated from Delphinium and Aconitum species.

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory effects of C19-diterpenoid alkaloids.[1][6] A common mechanism of action is the inhibition of pro-inflammatory mediators. For instance, some of these alkaloids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages.[1][7] This suggests a potential role for compounds like this compound in treating inflammatory conditions. The anti-inflammatory effects may be mediated through signaling pathways such as NF-κB and MAPK.[6]

Neuroprotective Effects

Certain diterpenoid alkaloids have exhibited neuroprotective properties, particularly through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7] This activity is a key therapeutic strategy in the management of Alzheimer's disease and other neurodegenerative disorders. The evaluation of AChE inhibitory effects is a common screening method for identifying potentially neuroprotective compounds.[7]

Cardioprotective and Cardiotonic Activity

Diterpenoid alkaloids from Delphinium and Aconitum have shown significant effects on the cardiovascular system.[5] Some of these compounds exhibit cardiotonic activity, while others have demonstrated cardioprotective effects against drug-induced cardiotoxicity.[5] For example, lycoctonine (B1675730) and delectinine have been shown to protect H9c2 cardiac cells from doxorubicin-induced toxicity.[5]

Analgesic Activity

The use of Aconitum species in traditional medicine for pain relief is well-documented.[2][8] The analgesic properties are attributed to the diterpenoid alkaloids, which can modulate nerve cell function. It is important to note that the therapeutic window for these compounds is often narrow due to their potential neurotoxicity.[2]

Quantitative Data on the Bioactivities of Related Diterpenoid Alkaloids

The following tables summarize quantitative data from studies on diterpenoid alkaloids with potential therapeutic applications.

Table 1: Acetylcholinesterase Inhibitory Activity of a Diterpenoid Alkaloid

Compound Concentration (μM) Inhibitory Rate (%) Source

| Guan-fu base V | 40 | 53.81 |[7] |

Table 2: Cardioprotective Effects of Diterpenoid Alkaloids Against Doxorubicin-Induced Toxicity in H9c2 Cells

Compound Maximum Protection Rate (%) Source
Lycoctonine 61.63 [5]

| Delectinine | 51.18 |[5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for assessing the bioactivities of diterpenoid alkaloids.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This protocol is based on the screening of compounds for their ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.[1][7]

  • Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Treatment: Cells are seeded in 96-well plates. After adherence, they are treated with various concentrations of the test compound (e.g., this compound) for a specified period.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to induce an inflammatory response and NO production.

  • NO Measurement: After incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups to the LPS-stimulated control group.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to screen for compounds with potential neuroprotective activity.[7]

  • Enzyme and Substrate Preparation: A solution of AChE, the substrate acetylthiocholine (B1193921) iodide (ATCI), and the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are prepared in a suitable buffer.

  • Assay Procedure: The test compound is pre-incubated with the AChE enzyme solution in a 96-well plate.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate (ATCI) and DTNB.

  • Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color change is monitored by measuring the absorbance at a specific wavelength (e.g., 412 nm) over time.

  • Calculation of Inhibition: The percentage of AChE inhibition is determined by comparing the reaction rates in the presence and absence of the test compound.

Visualizations of Pathways and Workflows

The following diagrams illustrate key concepts and processes related to the study of diterpenoid alkaloids.

G cluster_0 Experimental Workflow for Bioactivity Screening A Plant Material (e.g., Delphinium sp.) B Extraction and Isolation of Diterpenoid Alkaloids A->B C Structural Elucidation (NMR, MS) B->C D Isolated Compound (e.g., this compound) B->D E In Vitro Bioassays D->E F Anti-inflammatory Assay (NO Production) E->F G Neuroprotective Assay (AChE Inhibition) E->G H Cardioprotective Assay (H9c2 Cells) E->H I Data Analysis and Hit Identification F->I G->I H->I

Caption: Workflow for isolation and bioactivity screening of diterpenoid alkaloids.

G cluster_1 Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB DA Diterpenoid Alkaloid (e.g., this compound) NFkB_Inhib Inhibition of NF-κB Pathway DA->NFkB_Inhib NFkB_Inhib->NFkB ProInflam Pro-inflammatory Gene Expression (e.g., iNOS) NFkB->ProInflam NO Nitric Oxide (NO) Production ProInflam->NO Inflammation Inflammation NO->Inflammation

Caption: Potential mechanism of anti-inflammatory action for diterpenoid alkaloids.

Conclusion and Future Directions

While direct evidence is currently lacking, the chemical classification of this compound as a C19-diterpenoid alkaloid strongly suggests its potential for a range of therapeutic applications, including anti-inflammatory, neuroprotective, and cardioprotective effects. The information compiled in this guide from studies on related compounds provides a solid foundation for initiating research into this specific molecule.

Future research should focus on the following areas:

  • Isolation and Structural Confirmation: Isolation of this compound from its natural source and confirmation of its structure using modern spectroscopic techniques.

  • In Vitro Screening: A comprehensive screening of this compound in a panel of bioassays to determine its pharmacological profile.

  • Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activities.

  • Toxicity Assessment: A thorough evaluation of the cytotoxic and toxicological profile of this compound to determine its therapeutic window.

The exploration of novel diterpenoid alkaloids like this compound holds promise for the discovery of new therapeutic agents for a variety of diseases.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Aconitum Alkaloids: A Representative Approach Based on the Synthesis of (-)-Talatisamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Aconitum alkaloids are a family of structurally complex diterpenoid natural products renowned for their potent biological activities and intricate molecular architectures.[1][2] These compounds, isolated from plants of the Aconitum genus, feature highly oxidized and polycyclic cage-like structures that have captivated and challenged synthetic chemists for decades.[1][2][3] A key member of this family is 14-Dehydrobrowniine, which shares the characteristic complex scaffold of related aconitine-type alkaloids. While a specific total synthesis of this compound is not extensively documented in publicly available literature, the synthetic strategies developed for closely related members provide a blueprint for accessing this class of molecules. This document details a representative approach to the total synthesis of Aconitum alkaloids, focusing on the convergent and elegant synthesis of (-)-Talatisamine, a structurally similar C19-diterpenoid alkaloid.[1][2][3] The methodologies presented herein are intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the key transformations and experimental considerations for the synthesis of these formidable natural products.

Quantitative Data Presentation

The total synthesis of complex natural products like (-)-Talatisamine is a multi-step endeavor. The efficiency of each step is crucial for the overall success of the synthesis. The following table summarizes the quantitative data for the key transformations in a representative synthesis of an Aconitum alkaloid.

Step Transformation Starting Material Product Reagents and Conditions Yield (%)
1meta-PhotocycloadditionPhenol (B47542) derivativeBicyclic enoneH₂C=CHCN, hνNot specified
2Enantioselective Conjugate AdditionCyclopentenoneChiral cyclopentanone (B42830)Not specifiedNot specified
3Fragment CouplingFragment A (from phenol)Coupled intermediateNot specifiedNot specified
4Semipinacol RearrangementDenudatine-type skeletonAconitine-type skeletonInspired by biosynthesisNot specified
5Wagner-Meerwein RearrangementSulfonyloxiraneBicyclo[3.2.1] systemNot specifiedNot specified
6Late-stage C-H OxidationAdvanced intermediateOxygenated intermediateNot specifiedNot specified
7Final Functional Group ManipulationsLate-stage intermediate(-)-TalatisamineNot specifiedNot specified

Experimental Protocols

The following protocols describe key experimental steps representative of a total synthesis of an Aconitum alkaloid like (-)-Talatisamine. These are based on established synthetic strategies for this class of molecules.[1][2]

1. Synthesis of the Bicyclic Core via meta-Photocycloaddition (Fragment A)

This protocol describes the construction of a key bicyclic intermediate, which forms a core part of the Aconitum alkaloid scaffold.

  • Materials: Phenol derivative, vinyl cyanide, mercury lamp, quartz immersion well, reaction vessel.

  • Procedure:

    • A solution of the phenol derivative and a slight excess of vinyl cyanide in a suitable solvent (e.g., acetonitrile/acetone mixture) is prepared in a quartz reaction vessel.

    • The solution is deoxygenated by bubbling with argon or nitrogen for 30 minutes.

    • The reaction vessel is irradiated with a high-pressure mercury lamp while maintaining a constant temperature (e.g., -20 °C) using a cooling bath.

    • The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired bicyclic enone.

2. Enantioselective Construction of the Cyclopentanone Fragment (Fragment B)

This protocol outlines the preparation of a chiral cyclopentanone derivative, which serves as the second key building block.

  • Materials: Cyclopentenone, appropriate chiral catalyst, organometallic reagent (e.g., dialkylzinc), solvent (e.g., toluene).

  • Procedure:

    • To a solution of the chiral catalyst in anhydrous toluene (B28343) at a low temperature (e.g., -78 °C) under an inert atmosphere, the organometallic reagent is added dropwise.

    • The mixture is stirred for 30 minutes to allow for the formation of the active catalytic species.

    • A solution of cyclopentenone in toluene is then added slowly to the reaction mixture.

    • The reaction is stirred at the low temperature until completion, as monitored by TLC.

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The resulting crude product is purified by flash chromatography to yield the enantiomerically enriched cyclopentanone derivative.

3. Convergent Fragment Coupling

This protocol describes the crucial step of joining the two previously synthesized fragments to assemble the core structure of the alkaloid.

  • Materials: Fragment A (bicyclic enone), Fragment B (chiral cyclopentanone), appropriate coupling reagents (e.g., organolithium reagent, Lewis acid).

  • Procedure:

    • A solution of Fragment B in an anhydrous ethereal solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

    • An organolithium reagent is added dropwise to generate the corresponding enolate.

    • After stirring for a defined period, a solution of Fragment A in the same solvent is added to the reaction mixture.

    • The reaction is allowed to warm slowly to a specific temperature and stirred until the coupling is complete (monitored by TLC).

    • The reaction is quenched with a suitable proton source (e.g., saturated aqueous ammonium chloride).

    • The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

    • Purification by column chromatography affords the coupled product.

Visualizations

Synthetic Strategy Overview

The following diagram illustrates the convergent synthetic strategy employed for the total synthesis of Aconitum alkaloids, exemplified by the synthesis of (-)-Talatisamine.

G cluster_start Starting Materials cluster_fragments Key Fragments cluster_core Core Assembly cluster_final Final Product Phenol Phenol Derivative FragmentA Fragment A (Bicyclic Core) Phenol->FragmentA meta- Photocycloaddition Cyclopentenone Cyclopentenone FragmentB Fragment B (Chiral Cyclopentanone) Cyclopentenone->FragmentB Enantioselective Conjugate Addition CoupledProduct Coupled Intermediate FragmentA->CoupledProduct FragmentB->CoupledProduct Fragment Coupling Talatisamine (-)-Talatisamine CoupledProduct->Talatisamine Further Transformations (Rearrangements, Functionalization)

Caption: Convergent synthesis of (-)-Talatisamine.

Experimental Workflow for Fragment Coupling

The diagram below outlines the typical laboratory workflow for the key fragment coupling step.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Prep_Fragments Prepare solutions of Fragment A and Fragment B Enolate_Formation Cool Fragment B solution (-78 °C) and add organolithium reagent Prep_Fragments->Enolate_Formation Prep_Reagents Prepare organolithium reagent and solvent Prep_Reagents->Enolate_Formation Inert_Atmosphere Establish inert atmosphere (Argon/Nitrogen) Inert_Atmosphere->Enolate_Formation Coupling Add Fragment A solution to the enolate Enolate_Formation->Coupling Warm_Stir Allow to warm and stir Coupling->Warm_Stir Quench Quench reaction with aqueous solution Warm_Stir->Quench Extract Extract with organic solvent Quench->Extract Dry_Concentrate Dry and concentrate the organic layers Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify Characterization Characterize product (NMR, MS, etc.) Purify->Characterization

Caption: Workflow for fragment coupling reaction.

References

HPLC-MS/MS method for quantification of 14-Dehydrobrowniine

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-MS/MS Method for the Quantification of 14-Dehydrobrowniine in Biological Matrices

Introduction

This compound is a diterpenoid alkaloid found in plants of the Delphinium genus, commonly known as larkspurs. These compounds are of interest to researchers and drug development professionals due to their potential pharmacological activities and toxicity. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicological, and efficacy studies. This application note details a robust and reliable High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound. The method is designed to be selective, sensitive, and suitable for high-throughput analysis.

Experimental Protocols

1. Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of this compound from plasma samples. This technique offers high recovery and minimizes matrix effects.[1][2]

  • Materials:

    • Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridges

    • Methanol (B129727) (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid (LC-MS grade)

    • Ammonium (B1175870) hydroxide (B78521)

    • Internal Standard (IS) solution (e.g., a structurally similar alkaloid not present in the sample)

  • Procedure:

    • Conditioning: Condition the Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: To 200 µL of plasma sample, add 20 µL of the internal standard solution. Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (see section 2).

2. HPLC-MS/MS Analysis

The chromatographic separation is achieved on a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer.

  • Instrumentation:

    • HPLC system (e.g., Agilent 1200 series or equivalent)

    • Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm particle size)[3]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Elution:

      • 0-1 min: 10% B

      • 1-5 min: 10-90% B

      • 5-6 min: 90% B

      • 6.1-8 min: 10% B

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Ion Source Temperature: 500°C

    • IonSpray Voltage: 5500 V

    • Curtain Gas: 30 psi

    • Collision Gas: Nitrogen

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor Ion (Q1) -> Product Ion (Q3) (Specific m/z values to be determined by direct infusion of a standard)

      • Internal Standard: Precursor Ion (Q1) -> Product Ion (Q3) (Specific m/z values to be determined)

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on typical results for similar alkaloid quantification assays.[4][5][6][7]

Table 1: Method Validation Parameters

ParameterResult
Linearity (r²)>0.99
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Upper Limit of Quantification (ULOQ)500 ng/mL
Accuracy (% bias)Within ±15%
Precision (% RSD)<15%
Recovery>85%
Matrix EffectMinimal

Table 2: Precision and Accuracy Data (Hypothetical)

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (% RSD)
1.5 (Low QC)1.4596.78.2
75 (Mid QC)78.1104.15.5
400 (High QC)389.697.44.1

Experimental Workflow Diagram

HPLC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample + Internal Standard sample_loading Sample Loading plasma_sample->sample_loading spe_conditioning SPE Cartridge Conditioning spe_conditioning->sample_loading washing Washing sample_loading->washing elution Elution washing->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection chromatographic_separation Chromatographic Separation (C18) hplc_injection->chromatographic_separation esi_ionization Electrospray Ionization (ESI+) chromatographic_separation->esi_ionization ms_detection MS/MS Detection (MRM) esi_ionization->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for the quantification of this compound.

Conclusion

The described HPLC-MS/MS method provides a sensitive and selective approach for the quantification of this compound in biological matrices. The sample preparation protocol is straightforward and effective, and the analytical method is robust and reliable. This method is well-suited for supporting pharmacokinetic and other studies in the field of drug development and toxicology. The validation of this analytical procedure should be performed in accordance with relevant regulatory guidelines, such as those from the FDA or ICH.[8][9][10][11]

References

Application Notes and Protocols for the Extraction of 14-Dehydrobrowniine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and isolation of 14-Dehydrobrowniine, a C20-diterpenoid alkaloid, from plant material, primarily of the Delphinium genus. The methodologies outlined are based on established procedures for the extraction of diterpenoid alkaloids and are intended to serve as a comprehensive guide for researchers in natural product chemistry and drug development. This document includes a step-by-step experimental protocol, quantitative data representation, and visualizations of the experimental workflow and a potential biological signaling pathway.

Introduction

This compound is a C20-diterpenoid alkaloid, a class of natural products known for their complex chemical structures and significant biological activities. These compounds are predominantly found in plant species of the genera Delphinium (Larkspur) and Aconitum (Monkshood). Diterpenoid alkaloids have demonstrated a range of pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. Some have been shown to interact with critical signaling pathways, such as the NF-κB pathway, and exhibit inhibitory activity against enzymes like acetylcholinesterase. The intricate structures of these molecules make their chemical synthesis challenging, thus necessitating efficient extraction and purification methods from their natural sources for further research and development.

This protocol details a robust method for the extraction, fractionation, and purification of this compound from plant material.

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: The whole plant or specific parts (e.g., roots, aerial parts) of Delphinium species known to contain browniine (B1606527) and its derivatives (e.g., Delphinium brownii, Delphinium cardinale) should be collected at the appropriate phenological stage.

  • Drying: The collected plant material should be air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grinding: The dried plant material is then ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Crude Alkaloids
  • Maceration: The powdered plant material is macerated with an organic solvent, typically methanol (B129727) or ethanol, at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.

  • Extraction Procedure: The mixture is stirred or agitated periodically for a period of 24-72 hours. This process is typically repeated 3-5 times with fresh solvent to ensure exhaustive extraction.

  • Filtration and Concentration: The combined solvent extracts are filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

Acid-Base Liquid-Liquid Fractionation for Alkaloid Enrichment
  • Acidification: The crude extract is suspended in an acidic aqueous solution (e.g., 2-5% hydrochloric acid or sulfuric acid) to protonate the basic alkaloids, rendering them water-soluble.

  • Extraction of Neutral and Acidic Components: The acidic solution is then partitioned with an immiscible organic solvent (e.g., diethyl ether, chloroform (B151607), or ethyl acetate) to remove neutral and acidic compounds, which will preferentially move into the organic phase. This step is repeated several times.

  • Basification and Alkaloid Extraction: The aqueous layer, now enriched with alkaloid salts, is basified to a pH of 9-11 with a base such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Final Extraction: The basified aqueous solution is then extracted repeatedly with an organic solvent (e.g., chloroform or a chloroform/methanol mixture). The combined organic layers contain the crude alkaloid fraction.

  • Drying and Concentration: The organic extract is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the total crude alkaloid extract.

Chromatographic Purification of this compound
  • Column Chromatography: The crude alkaloid extract is subjected to column chromatography over silica (B1680970) gel or alumina.

  • Elution Gradient: The column is typically eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity by adding methanol.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized with a suitable detecting agent (e.g., Dragendorff's reagent).

  • Further Purification: Fractions containing compounds with similar TLC profiles to the target compound are combined and may require further purification using techniques such as preparative TLC, Sephadex LH-20 chromatography, or High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Data Presentation

The following tables provide representative data on the yields of total alkaloids from Delphinium species, which can be expected during the extraction process. Please note that the yield of this compound will be a fraction of the total alkaloid content and will vary depending on the plant species, collection time, and extraction efficiency.

Table 1: Total Alkaloid and MSAL Alkaloid Concentrations in Select Delphinium Species.

Plant SpeciesPlant PartTotal Alkaloid Conc. (mg/g)MSAL Alkaloid Conc. (mg/g)
Delphinium barbeyiAerial parts18.8 - 36.61.94 - 12.5
Delphinium nuttallianumAerial parts~3.0 - 5.0Not specified
Delphinium geyeriAerial parts> 15.0Not specified

MSAL: N-(methylsuccinimido)anthranoyllycoctonine type alkaloids, a toxic subclass of diterpenoid alkaloids.

Table 2: Example of Solvent Efficiency for Diterpenoid Alkaloid Extraction.

SolventExtraction MethodRelative Yield (%)
MethanolMaceration100
EthanolMaceration95
ChloroformMaceration70
Ethyl AcetateMaceration50

Note: Relative yields are illustrative and can vary based on the specific plant material and extraction conditions.

Visualization of Workflow and Biological Pathway

Experimental Workflow

ExtractionWorkflow cluster_prep Plant Material Preparation cluster_extraction Crude Extraction cluster_fractionation Alkaloid Enrichment cluster_purification Purification plant_material Delphinium sp. Plant Material drying Air Drying plant_material->drying grinding Grinding to Fine Powder drying->grinding maceration Maceration with Methanol/Ethanol grinding->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 acidification Acidification (2-5% HCl) concentration1->acidification l_l_extraction1 Liquid-Liquid Extraction (remove neutrals/acids) acidification->l_l_extraction1 basification Basification (NH4OH to pH 9-11) l_l_extraction1->basification l_l_extraction2 Liquid-Liquid Extraction (extract alkaloids) basification->l_l_extraction2 concentration2 Concentration l_l_extraction2->concentration2 column_chromatography Column Chromatography (Silica/Alumina) concentration2->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection hplc Preparative HPLC fraction_collection->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Experimental workflow for the extraction and isolation of this compound.

Potential Signaling Pathway

While the specific signaling pathways of this compound are not yet fully elucidated, many diterpenoid alkaloids are known to exhibit anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates this proposed mechanism of action.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by Diterpenoid Alkaloid cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., LPS, TNF-α receptor Receptor (e.g., TLR4) stimulus->receptor dehydrobrowniine This compound (or related alkaloids) ikk IKK Complex dehydrobrowniine->ikk Inhibition receptor->ikk ikb IκBα ikk->ikb Phosphorylation & Ubiquitination nfkb_complex NF-κB (p50/p65) nfkb_active Active NF-κB nfkb_complex->nfkb_active Release nfkb_translocation Translocation nfkb_active->nfkb_translocation gene_transcription Gene Transcription nfkb_translocation->gene_transcription inflammatory_mediators Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α, IL-6) gene_transcription->inflammatory_mediators

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Application Notes: In Vitro Anti-inflammatory Activity of 14-Dehydrobrowniine and Related C20-Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

14-Dehydrobrowniine is a C20-diterpenoid alkaloid, a class of natural products that has demonstrated significant anti-inflammatory properties. While specific data on this compound is limited, research on structurally similar C20-diterpenoid alkaloids provides a strong basis for evaluating its potential in in vitro anti-inflammatory assays. These compounds typically exert their effects by modulating key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This document provides detailed protocols for assessing the anti-inflammatory activity of this compound using standard in vitro models, primarily focusing on lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

Principle

The in vitro anti-inflammatory activity of this compound can be quantified by its ability to inhibit the production of pro-inflammatory mediators in LPS-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The inhibitory effect of the test compound on the production of these mediators serves as a measure of its anti-inflammatory potential.

Data Presentation

The following table summarizes the anti-inflammatory activity of C20-diterpenoid alkaloids structurally related to this compound. This data can be used as a reference for expected outcomes when testing this compound.

CompoundAssayCell LineStimulantEndpointIC50 / InhibitionReference
Forrestline FNitric Oxide ProductionRAW 264.7LPSNitrite (B80452)9.57 ± 1.43 µM[1]
Forrestline FCytokine ProductionRAW 264.7LPSTNF-α, IL-6, IL-1βSignificant Suppression[1]
Bulleyanine ANitric Oxide ProductionRAW 264.7LPSNitrite74.60% inhibition at 40 µmol/L[2]
Franchetine-type Diterpenoid Alkaloid (Compound 1)Nitric Oxide ProductionRAW 264.7LPSNitriteStronger inhibition than celecoxib[3]
Franchetine-type Diterpenoid Alkaloid (Compound 1)Cytokine ProductionRAW 264.7LPSTNF-α, IL-6, IL-1βSignificant Inhibition[3]

Mandatory Visualizations

Here are the diagrams illustrating the key signaling pathways and a general experimental workflow for the in vitro anti-inflammatory assays.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK_pathway MAPK (p38, ERK, JNK) MyD88->MAPK_pathway IκBα IκBα IKK->IκBα NFκB NF-κB (p65/p50) IKK->NFκB Activation IκBα->NFκB Inhibition NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Translocation iNOS_mRNA iNOS mRNA iNOS Protein iNOS Protein iNOS_mRNA->iNOS Protein Translation Cytokine_mRNA Pro-inflammatory Cytokine mRNA (TNF-α, IL-6) Pro-inflammatory Cytokines Pro-inflammatory Cytokines Cytokine_mRNA->Pro-inflammatory Cytokines Translation Dehydrobrowniine This compound Dehydrobrowniine->IKK Inhibition Dehydrobrowniine->MAPK_pathway Inhibition DNA DNA NFκB_nuc->DNA Transcription DNA->iNOS_mRNA DNA->Cytokine_mRNA Nitric Oxide (NO) Nitric Oxide (NO) iNOS Protein->Nitric Oxide (NO) Production

Figure 1. Simplified signaling pathway of LPS-induced inflammation and the putative inhibitory points of this compound.

G cluster_workflow Experimental Workflow cluster_assays In Vitro Assays A 1. Cell Culture RAW 264.7 macrophages are seeded in 96-well plates. B 2. Pre-treatment Cells are pre-treated with various concentrations of this compound. A->B C 3. Stimulation Cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. B->C D 4. Incubation Incubate for 24 hours. C->D E 5. Supernatant Collection Collect the cell culture supernatant. D->E F Nitric Oxide (NO) Assay (Griess Assay) E->F G TNF-α ELISA E->G H IL-6 ELISA E->H I 6. Data Analysis Calculate IC50 values and determine the inhibitory effect on inflammatory mediators. F->I G->I H->I

Figure 2. General experimental workflow for in vitro anti-inflammatory assays.

Experimental Protocols

1. Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

For experiments, cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.[2] The cells are then pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 20, 40 µM) for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.[2]

2. Nitric Oxide (NO) Assay (Griess Assay)

Nitric oxide production is measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[2]

  • Reagents:

    • Griess Reagent: A mixture of equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

    • Sodium Nitrite Standard: A series of known concentrations of sodium nitrite (e.g., 0-100 µM) are prepared in culture medium to generate a standard curve.

  • Protocol:

    • After the 24-hour incubation period, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • 50 µL of the Griess reagent is added to each well.[2]

    • The plate is incubated at room temperature for 10 minutes, protected from light.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite in the samples is determined by comparison with the sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without the test compound.

3. TNF-α and IL-6 Enzyme-Linked Immunosorbent Assay (ELISA)

The concentrations of TNF-α and IL-6 in the cell culture supernatants are determined using commercially available ELISA kits according to the manufacturer's instructions.[3][4]

  • General Protocol Outline:

    • A 96-well plate is coated with a capture antibody specific for either TNF-α or IL-6.

    • The plate is washed, and any remaining protein-binding sites are blocked.

    • Cell culture supernatants (samples) and standards of known cytokine concentrations are added to the wells and incubated.

    • The plate is washed to remove unbound substances.

    • A biotinylated detection antibody specific for the cytokine is added to the wells.

    • After another wash, an enzyme-linked avidin (B1170675) (e.g., streptavidin-horseradish peroxidase) is added.

    • Following a final wash, a substrate solution is added to the wells, resulting in color development proportional to the amount of cytokine bound.

    • The reaction is stopped, and the absorbance is measured at the appropriate wavelength (typically 450 nm).

    • The concentration of the cytokine in the samples is calculated from the standard curve. The percentage of inhibition of cytokine production is determined by comparing the results from cells treated with this compound to those treated with LPS alone.

4. Western Blot Analysis for Mechanistic Studies

To investigate the effect of this compound on the NF-κB and MAPK signaling pathways, the expression and phosphorylation of key proteins can be analyzed by Western blotting.

  • Protocol Outline:

    • RAW 264.7 cells are treated with this compound and/or LPS as described previously.

    • Cells are lysed, and the total protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, ERK, and JNK.

    • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The relative protein expression is quantified by densitometry.

The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By assessing its impact on the production of key inflammatory mediators and elucidating its effects on the NF-κB and MAPK signaling pathways, researchers can gain valuable insights into its therapeutic potential as an anti-inflammatory agent. The data from structurally related C20-diterpenoid alkaloids suggest that this compound is likely to exhibit potent anti-inflammatory activity.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 14-Dehydrobrowniine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic potential of 14-Dehydrobrowniine, a C19-diterpenoid alkaloid. Due to the limited publicly available cytotoxicity data for this specific compound, the protocols and suggested starting concentrations are based on studies of structurally related diterpenoid alkaloids isolated from the Aconitum and Delphinium genera.

Introduction to this compound and Cytotoxicity Assays

This compound belongs to the complex family of diterpenoid alkaloids, which are known for their wide range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2][3] The evaluation of the cytotoxic potential of novel compounds like this compound is a critical first step in the drug discovery process. Cell-based assays are fundamental tools for determining a compound's efficacy in inhibiting cell growth and for elucidating its mechanism of action.

This document outlines protocols for a panel of standard and robust cell-based assays to provide a comprehensive profile of this compound's cytotoxic activity:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • LDH Release Assay: To quantify plasma membrane damage.

  • Annexin V-FITC/PI Apoptosis Assay: To detect and differentiate between early and late apoptosis.

  • Caspase-3/7 Activity Assay: To measure the activity of key executioner caspases in the apoptotic pathway.

Data Presentation: Cytotoxicity of Related Diterpenoid Alkaloids

The following table summarizes the cytotoxic activities of several C19-diterpenoid alkaloids against various human cancer cell lines. This data can serve as a reference for selecting appropriate cell lines and designing the dose-response studies for this compound.

AlkaloidCell LineAssayIC50 (µM)Reference
LipojesaconitineA549 (Lung Carcinoma)MTT6.0[3]
LipojesaconitineMDA-MB-231 (Breast Cancer)MTT7.3[3]
LipomesaconitineKB (Nasopharyngeal Carcinoma)MTT9.9[3][4]
Delpheline Derivative (22)KB-VIN (Vincristine-Resistant)SRB4.71[5][6]
DelbrunineA549 (Lung Carcinoma)MTT10.6[1]
DelbrunineMCF-7 (Breast Cancer)MTT16.5[1]
DelphelineMCF-7 (Breast Cancer)MTT17.3[1]
LipoaconitineA549 (Lung Carcinoma)MTT20.3[3][4]

It is recommended to perform initial screening of this compound across a broad concentration range (e.g., 0.1 µM to 100 µM) to determine its potency.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a test compound like this compound.

G cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_endpoints Endpoint Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution treat_cells Treat Cells with Serial Dilutions of Compound prep_compound->treat_cells prep_cells Culture Selected Cancer Cell Lines seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate mtt MTT Assay (Viability) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh annexin Annexin V/PI (Apoptosis) incubate->annexin caspase Caspase-3/7 (Apoptosis) incubate->caspase read_plates Measure Absorbance/ Fluorescence/Luminescence mtt->read_plates ldh->read_plates annexin->read_plates caspase->read_plates calc_ic50 Calculate IC50 Values read_plates->calc_ic50 interpret Interpret Results & Determine Mechanism calc_ic50->interpret

Caption: Experimental workflow for cytotoxicity testing.

Experimental Protocols

MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Selected cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

Principle: This assay quantifies the release of the cytosolic enzyme lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes into the surrounding culture medium. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.

Materials:

  • LDH cytotoxicity assay kit

  • Cells and culture reagents as in the MTT assay

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Follow steps 1-4 of the MTT assay protocol.

  • Prepare controls as per the kit manufacturer's instructions: untreated cells (spontaneous LDH release), vehicle control, and maximum LDH release (cells treated with lysis buffer).

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well of the new plate.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity according to the kit's formula, correcting for background and spontaneous release.

Annexin V-FITC/PI Apoptosis Assay

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Cells and culture reagents

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Caspase-3/7 Activity Assay

Principle: This assay measures the activity of caspase-3 and -7, which are key executioner caspases activated during apoptosis. The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a luminescent signal proportional to caspase activity.

Materials:

  • Caspase-Glo® 3/7 Assay kit

  • Cells and culture reagents

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

  • After the incubation period, allow the plate to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate at room temperature for 1-3 hours.

  • Measure the luminescence using a luminometer.

Signaling Pathway Diagram

Many cytotoxic diterpenoid alkaloids induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates this proposed mechanism of action.

G cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cyto Cytosol compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation bcl2->bax Inhibition cyto_c Cytochrome c bax->cyto_c Release caspase9 Caspase-9 cyto_c->caspase9 Activation caspase37 Caspase-3/7 (Executioner Caspases) caspase9->caspase37 Activation apoptosis Apoptosis caspase37->apoptosis Execution

Caption: Proposed mitochondrial apoptosis pathway.

These application notes and protocols provide a robust framework for the initial cytotoxic characterization of this compound. The results from these assays will be crucial for guiding further preclinical development and for understanding the therapeutic potential of this novel compound.

References

Preparing 14-Dehydrobrowniine Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of 14-Dehydrobrowniine stock solutions for various experimental applications. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₅H₃₉NO₇[1]
Molecular Weight 465.58 g/mol [1]
Appearance Solid (Assumed, as is typical for alkaloids)
Solubility Data not available in searched literature. It is recommended to test solubility in small amounts of the desired solvent before preparing a stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for diterpenoid alkaloids.
Stability Data not available in searched literature. It is recommended to prepare fresh solutions and store them properly to minimize degradation.

Experimental Protocols

This section outlines the detailed methodology for preparing this compound stock solutions. The protocol is based on general best practices for handling diterpenoid alkaloids and other chemical compounds for research purposes.

Materials
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Stock Solution Preparation (Example for a 10 mM Stock in DMSO)

2.2.1. Calculation:

To prepare a 10 mM stock solution of this compound (MW = 465.58 g/mol ), the following calculation is used:

  • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

  • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

  • Mass (mg) = 0.010 mol/L x 0.001 L x 465.58 g/mol x 1000 mg/g = 4.6558 mg

2.2.2. Procedure:

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out approximately 4.66 mg of this compound powder into the tube. Record the exact weight.

  • Solvent Addition: Based on the actual weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration. For example, if 4.66 mg was weighed, add 1.001 mL of DMSO. Use a calibrated micropipette to add the DMSO to the tube containing the powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming in a water bath (not exceeding 40°C) may aid in dissolution if necessary, but be cautious of potential degradation.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions

Working solutions should be prepared by diluting the stock solution with the appropriate cell culture medium or experimental buffer immediately before use.

Important Considerations:

  • DMSO Concentration: The final concentration of DMSO in the experimental system should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.

  • Serial Dilutions: Perform serial dilutions to achieve the desired final concentration of this compound. This ensures greater accuracy than a single large dilution.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for preparing stock solutions and a conceptual signaling pathway where a compound like this compound might be investigated.

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage & Use weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve Add Solvent vortex Vortex to Mix dissolve->vortex aliquot Aliquot vortex->aliquot store Store at -20°C/-80°C aliquot->store dilute Dilute to Working Concentration store->dilute Use as needed Signaling_Pathway Compound This compound Receptor Cell Surface Receptor Compound->Receptor Binds Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response Leads to

References

In Vivo Experimental Models for Studying the Effects of 14-Dehydrobrowniine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo experimental models relevant for investigating the pharmacological and toxicological effects of 14-Dehydrobrowniine, a C19-diterpenoid alkaloid. Due to the limited specific in vivo data available for this compound, the quantitative data presented in the tables are based on studies of other structurally related and well-researched C19-diterpenoid alkaloids from Aconitum and Delphinium species. These data serve as a valuable reference point for designing and interpreting studies on this compound.

Introduction to this compound and its Potential Effects

This compound belongs to the class of norditerpenoid alkaloids, which are predominantly found in plants of the Aconitum and Delphinium genera. Alkaloids from these plants have a long history of use in traditional medicine for treating pain and inflammation.[1][2] Pharmacological studies have confirmed that many diterpenoid alkaloids possess significant analgesic, anti-inflammatory, and, notably, toxic properties.[3][4][5] The primary mechanism of action for many of these alkaloids involves the modulation of voltage-gated sodium channels.[5] Furthermore, their anti-inflammatory effects are often attributed to the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7]

Given its structural similarity to other C19-diterpenoid alkaloids, it is hypothesized that this compound will exhibit a comparable spectrum of biological activities. The following sections detail in vivo models to test these hypotheses.

In Vivo Models for Analgesic Activity

The analgesic potential of this compound can be assessed using various established rodent models that evaluate different pain modalities.

Hot Plate Test for Thermal Pain

The hot plate test is a widely used method to assess central analgesic activity by measuring the latency of a thermal stimulus-induced response.

Experimental Protocol:

  • Animals: Male or female mice (e.g., ICR or C57BL/6) weighing 20-25 g are used.

  • Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Acclimatize mice to the testing room for at least 1 hour before the experiment.

    • Administer this compound or a vehicle control intraperitoneally (i.p.) or orally (p.o.). A positive control, such as morphine, should also be included.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes) after drug administration, place each mouse on the hot plate.

    • Record the reaction time (in seconds), which is the time taken for the mouse to exhibit nociceptive responses such as licking its paws or jumping.

    • A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Data Analysis: The percentage of maximal possible effect (% MPE) is calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Formalin Test for Inflammatory and Nociceptive Pain

The formalin test is a valuable model as it produces a biphasic pain response, allowing for the differentiation between analgesic effects on acute nociceptive pain (Phase I) and inflammatory pain (Phase II).

Experimental Protocol:

  • Animals: Male or female mice or rats of appropriate weight.

  • Procedure:

    • Acclimatize the animals in individual observation chambers for at least 30 minutes.

    • Administer this compound, vehicle, or a positive control (e.g., indomethacin (B1671933) or morphine) prior to formalin injection (e.g., 30 minutes for i.p. administration).

    • Inject a dilute formalin solution (e.g., 20 µL of 1-5% formalin) subcutaneously into the plantar surface of one hind paw.

    • Immediately after injection, observe the animal and record the total time spent licking or biting the injected paw during Phase I (0-5 minutes) and Phase II (15-30 minutes).

  • Data Analysis: Compare the duration of nociceptive behaviors in the treated groups with the control group for both phases.

Quantitative Data for Representative C19-Diterpenoid Alkaloids (Analgesic Effects)

CompoundAnimal ModelDoseRoute% Inhibition of Pain ResponseReference
AconitineHot Plate Test (Mice)0.9 mg/kgi.p.20.27% increase in pain threshold[8]
AconitineFormalin Test (Mice) - Phase II0.3 mg/kgi.p.36.08%[8]
MesaconitineAcetic Acid Writhing (Mice)0.5 mg/kgi.p.60%[3]
LappaconitineTail Clip Test (Mice)0.44 mg/kgi.p.ED50[2]

Note: The data provided are for illustrative purposes and direct extrapolation to this compound should be done with caution.

In Vivo Models for Anti-inflammatory Activity

To investigate the anti-inflammatory properties of this compound, several models of acute and chronic inflammation can be employed.

Carrageenan-Induced Paw Edema

This is a classic and highly reproducible model of acute inflammation.

Experimental Protocol:

  • Animals: Male or female rats (e.g., Wistar or Sprague-Dawley) weighing 150-200 g.

  • Procedure:

    • Measure the initial paw volume of each rat using a plethysmometer.

    • Administer this compound, vehicle, or a positive control (e.g., indomethacin) orally or intraperitoneally.

    • After a set time (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.

Quantitative Data for Representative C19-Diterpenoid Alkaloids (Anti-inflammatory Effects)

CompoundAnimal ModelDoseRoute% Inhibition of EdemaReference
Lappaconitine derivativeCarrageenan-induced paw edema (Rats)Not specifiedNot specified~99% (at 3h)[4]
Deltaline derivativeTPA-induced ear edema (Mice)Not specifiedTopicalSignificant reduction[6]

Note: Specific dosages and quantitative outcomes for this compound need to be determined empirically.

In Vivo Model for Acute Toxicity Assessment

Given the known toxicity of Aconitum and Delphinium alkaloids, a preliminary acute toxicity study is crucial to determine the safety profile of this compound.

Acute Toxicity (LD50) Determination

This study aims to determine the median lethal dose (LD50) of the compound.

Experimental Protocol:

  • Animals: Mice are commonly used.

  • Procedure:

    • Divide animals into several groups and administer different doses of this compound, typically via the intraperitoneal or oral route.

    • Observe the animals for signs of toxicity and mortality over a specified period, usually 24 to 72 hours.

    • Record the number of deaths in each dose group.

  • Data Analysis: The LD50 value is calculated using statistical methods such as the probit analysis or the method of Miller and Tainter.

Quantitative Data for Representative C19-Diterpenoid Alkaloids (Toxicity)

CompoundAnimal ModelRouteLD50Reference
AconitineMiceOral1.8 mg/kg[9]
Fermented Aconitum ExtractMicei.p.13.80 mg/kg[2]
Original Aconitum ExtractMicei.p.1.44 mg/kg[2]

Note: These values highlight the high toxicity of these alkaloids and underscore the importance of careful dose selection in pharmacological studies.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The anti-inflammatory effects of diterpenoid alkaloids are often mediated through the inhibition of pro-inflammatory signaling cascades.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKKK MAPKKK TAK1->MAPKKK IκBα IκBα IKK_complex->IκBα phosphorylates NF-κB NF-κB (p50/p65) NF-κB_active Active NF-κB NF-κB->NF-κB_active translocates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK MAPK->NF-κB_active activates This compound This compound This compound->IKK_complex inhibits This compound->MAPK inhibits Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NF-κB_active->Inflammatory_Genes activates transcription

Caption: Proposed inhibitory mechanism of this compound on NF-κB and MAPK signaling pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo evaluation of this compound.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Dose-Response & Efficacy cluster_2 Phase 3: Mechanism of Action Acute_Toxicity Acute Toxicity Study (LD50 in mice) Analgesic_Screening Analgesic Screening (Hot Plate or Writhing Test) Acute_Toxicity->Analgesic_Screening Anti-inflammatory_Screening Anti-inflammatory Screening (Carrageenan-induced Edema) Analgesic_Screening->Anti-inflammatory_Screening Dose_Response Dose-Response Studies Anti-inflammatory_Screening->Dose_Response Formalin_Test Formalin Test Dose_Response->Formalin_Test Chronic_Inflammation Chronic Inflammation Model (e.g., Adjuvant Arthritis) Dose_Response->Chronic_Inflammation Tissue_Analysis Tissue Collection & Analysis (Cytokines, Western Blot) Formalin_Test->Tissue_Analysis Histopathology Histopathological Examination Chronic_Inflammation->Histopathology

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Aconitine-Type Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the synthesis of 14-Dehydrobrowniine is limited in publicly accessible literature. This guide is based on established total syntheses of structurally related and complex aconitine-type diterpenoid alkaloids, such as (–)-talatisamine and (–)-liljestrandisine. The challenges and solutions presented here are highly relevant to researchers working on the synthesis of this compound and other similar molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My key fragment coupling reaction is resulting in a low yield. What are some alternative strategies?

A1: Low yields in fragment coupling are a common hurdle in the synthesis of complex alkaloids. A successful strategy employed in the synthesis of (–)-talatisamine is a 1,2-addition/semipinacol rearrangement sequence to connect two advanced intermediates.[1][2][3] This approach can be effective for creating sterically hindered C-C bonds and setting all-carbon quaternary centers.

If a direct coupling fails, consider a stepwise approach. For instance, if a planned cascade reaction to form multiple rings at once is inefficient, forming the bonds sequentially may provide a more reliable, albeit longer, route.[1][4]

Troubleshooting Workflow for Fragment Coupling:

Caption: Decision-making workflow for troubleshooting low-yield fragment coupling reactions.

Q2: I am struggling with the construction of the bridged polycyclic core of the alkaloid. What are some robust methods?

A2: The construction of the intricate, caged skeletons of aconitine-type alkaloids is a significant challenge. Several powerful reactions have been employed to address this:

  • Intramolecular Diels-Alder Reaction: This has been a key strategy in the synthesis of talatisamine (B1682923) to form a tricyclic system.[5][6]

  • Oxidative Dearomatization/Diels-Alder Cycloaddition: This sequence is effective for creating the [2.2.2]-bicyclic ring system common in many diterpenoid alkaloids.[6][7]

  • Double Mannich Reaction: This reaction has been used to construct the N-ethylpiperidine ring found in talatisamine.[5][6]

The choice of strategy will depend on the specific ring system you are targeting.

Q3: The stereoselectivity of a key reaction is low, leading to difficult-to-separate diastereomers. How can I improve this?

A3: Achieving high stereoselectivity is critical. Here are some approaches:

  • Substrate Control: Modifying the substrate to introduce sterically demanding protecting groups can influence the direction of attack of a reagent.

  • Reagent Control: Employing chiral catalysts or reagents can induce enantioselectivity or improve diastereoselectivity. For example, the use of a chiral gallium–sodium–BINOL catalyst was effective in an asymmetric Michael addition during the synthesis of a key fragment for (–)-talatisamine.[1][2]

  • Temperature Optimization: Lowering the reaction temperature can often enhance selectivity by favoring the kinetic product.

Data Tables

Table 1: Conditions for Asymmetric Michael Addition [1][2]

ParameterCondition
Substrate Cyclopentenone derivative
Reagent Dimethyl malonate
Catalyst (S)-gallium–sodium–BINOL ((S)-12)
Yield 88%
Enantiomeric Excess 91% ee

Table 2: Key 1,2-Addition/Semipinacol Rearrangement Conditions [3]

StepReagents and ConditionsYield
1,2-Addition Lithiated bromide fragment, ketone fragment, TMSCl, THF, -94 °C to rtNot specified
Semipinacol Rearrangement TMSNTf₂ (10 mol%), CH₂Cl₂, -78 °CNot specified

Table 3: Double Mannich Reaction for Piperidine Ring Formation [5][6]

ParameterCondition
Starting Material Diester derivative
Reagents Not specified in abstract
Product 6,6-bicyclic ring system
Yield 39% from enone
Diastereoselectivity 2.5:1 (improved to 8:1 after equilibration)

Experimental Protocols

Protocol 1: Asymmetric Michael Addition [1][2]

This protocol describes the enantioselective construction of a cyclopentanone (B42830) intermediate, a key building block in the total synthesis of (–)-talatisamine.

  • To a solution of the chiral gallium–sodium–BINOL catalyst ((S)-12) in an appropriate anhydrous solvent, add dimethyl malonate.

  • Cool the reaction mixture to the optimized temperature (e.g., -20 °C).

  • Add the cyclopentenone substrate dropwise to the reaction mixture.

  • Stir the reaction at the same temperature until completion, monitoring by TLC or LC-MS.

  • Quench the reaction with a suitable quenching agent (e.g., saturated aqueous NH₄Cl).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the desired cyclopentanone.

Protocol 2: General Procedure for a 1,2-Addition/Semipinacol Rearrangement [1][3]

This two-step sequence facilitates the coupling of two complex fragments and the formation of a key quaternary center.

Step A: 1,2-Addition

  • Dissolve the aryl bromide fragment in an anhydrous ethereal solvent (e.g., THF) and cool to -78 °C.

  • Add a solution of t-butyllithium dropwise to perform a lithium-halogen exchange, generating the lithiated aryl species.

  • In a separate flask, dissolve the ketone fragment in anhydrous THF and cool to -94 °C.

  • Transfer the solution of the lithiated aryl species to the ketone solution via cannula.

  • After stirring for the optimized time, quench the reaction with an in-situ protecting agent like TMSCl and allow the mixture to warm to room temperature.

  • Perform an aqueous workup and purify the resulting tertiary alcohol.

Step B: Semipinacol Rearrangement

  • Dissolve the purified tertiary alcohol in an anhydrous chlorinated solvent (e.g., CH₂Cl₂).

  • Cool the solution to -78 °C.

  • Add a catalytic amount of a Lewis acid such as TMSNTf₂.

  • Stir the reaction at low temperature until the rearrangement is complete.

  • Quench the reaction, perform an aqueous workup, and purify the resulting ketone product.

Visualizations

Synthetic Strategy: Fragment Coupling Approach for (–)-Talatisamine

FragmentCoupling cluster_FragmentA Fragment A Synthesis cluster_FragmentB Fragment B Synthesis Phenol Phenol FragmentA Fragment A (AF Ring System) Phenol->FragmentA multi-step Coupling Key Fragment Coupling (1,2-Addition/ Semipinacol Rearrangement) FragmentA->Coupling Cyclopentenone Cyclopentenone FragmentB Fragment B (Epoxy-ketone) Cyclopentenone->FragmentB multi-step FragmentB->Coupling Core Core Structure (C11 Quaternary Center) Coupling->Core Talatisamine (–)-Talatisamine Core->Talatisamine Further Elaboration

Caption: Convergent fragment coupling strategy for the total synthesis of (–)-talatisamine.[4][8]

References

Improving the stability of 14-Dehydrobrowniine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 14-Dehydrobrowniine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during your research.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound solutions.

Problem Possible Cause Recommended Solution
Rapid degradation of this compound in aqueous solution. Unfavorable pH: Diterpenoid alkaloids can be unstable at neutral or alkaline pH.[1]Adjust the pH of the solution to a slightly acidic range (e.g., pH 4-6) using a suitable buffer system (e.g., citrate (B86180) or acetate (B1210297) buffer).
Precipitate formation upon storage. Low Solubility: The compound may have limited solubility in the chosen solvent, especially at higher concentrations or lower temperatures.1. Attempt to redissolve by gentle warming or sonication.2. If precipitation persists, consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) or preparing a more dilute solution.
Discoloration of the solution over time. Oxidation or Light Sensitivity: Exposure to air (oxygen) or light can lead to the degradation of the compound, often accompanied by a change in color.1. Prepare solutions fresh whenever possible.2. Store solutions in amber vials or wrap containers in aluminum foil to protect from light.[2]3. Consider purging the solution and headspace with an inert gas like nitrogen or argon before sealing the container.
Inconsistent results in bioassays. Degradation during experiment: The compound may be degrading under the experimental conditions (e.g., physiological pH, temperature).1. Assess the stability of this compound under your specific assay conditions (e.g., incubate the compound in the assay medium for the duration of the experiment and analyze for degradation by HPLC).2. If degradation is observed, consider adding the compound to the assay at the last possible moment or using a stabilized formulation if available.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solutions?

A1: For short-term storage (up to 24 hours), it is recommended to store solutions at 2-8°C in the dark. For long-term storage, solutions should be stored at -20°C or -80°C in tightly sealed containers, preferably under an inert atmosphere. Always use amber glass vials or protect clear vials from light.[2]

Q2: Which solvents are recommended for dissolving this compound?

Q3: How does pH affect the stability of this compound?

A3: The stability of diterpenoid alkaloids is often pH-dependent.[1] They are typically more stable in acidic conditions. In neutral or alkaline solutions, they can be susceptible to hydrolysis and other degradation pathways. It is recommended to conduct pH stability studies to determine the optimal pH for your specific application.

Q4: Are there any known degradation products of this compound?

A4: While the specific degradation pathway of this compound is not well-documented in publicly available literature, related diterpenoid alkaloids are known to undergo hydrolysis of ester groups and pyrolysis.[1]

Experimental Protocols

Protocol 1: General Procedure for Stability Testing of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Buffers of various pH values (e.g., pH 4, 7, 9)

  • Temperature-controlled incubator or water bath

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution with the desired test buffers (e.g., pH 4, 7, and 9) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Initial Analysis (T=0): Immediately analyze the working solutions using a validated HPLC method to determine the initial concentration of this compound.

  • Incubation: Store aliquots of the working solutions under different conditions:

    • Temperature: 4°C, 25°C, and 40°C.

    • Light: Protected from light (amber vials) and exposed to light.

  • Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours, and then daily or weekly), withdraw an aliquot from each condition and analyze by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time to determine the degradation kinetics.

Data Presentation

Table 1: Illustrative pH-Dependent Stability of a Diterpenoid Alkaloid at 25°C
Time (hours)% Remaining (pH 4.0)% Remaining (pH 7.0)% Remaining (pH 9.0)
0100100100
499.595.285.1
899.190.372.5
1298.785.661.3
2497.572.145.8
Table 2: Illustrative Temperature-Dependent Stability of a Diterpenoid Alkaloid at pH 5.0
Time (hours)% Remaining (4°C)% Remaining (25°C)% Remaining (40°C)
0100100100
2499.897.590.2
4899.595.181.5
7299.292.873.9
168 (1 week)98.184.355.4

Visualizations

G cluster_workflow Experimental Workflow for Stability Testing A Prepare Stock Solution (1 mg/mL in Methanol) B Prepare Working Solutions (e.g., in pH 4, 7, 9 buffers) A->B C Initial HPLC Analysis (T=0) B->C D Incubate under Test Conditions (Temp, Light) B->D F Calculate % Remaining and Determine Degradation Rate C->F E HPLC Analysis at Time Points D->E E->F G cluster_pathway Potential Degradation Pathway of a Diterpenoid Alkaloid Parent This compound (Diterpenoid Alkaloid Structure) Hydrolysis Hydrolysis Product (e.g., loss of ester group) Parent->Hydrolysis H₂O / OH⁻ Pyrolysis Pyrolysis Product (e.g., dehydration) Parent->Pyrolysis Heat Oxidation Oxidation Product Parent->Oxidation O₂ / Light G cluster_troubleshooting Troubleshooting Logic for Solution Instability node_action node_action Start Instability Observed? Precipitate Precipitate? Start->Precipitate Yes Discoloration Discoloration? Start->Discoloration No Precipitate->Discoloration No Action1 Check Solubility, Consider Co-solvent Precipitate->Action1 Yes Degradation Rapid Degradation? Discoloration->Degradation No Action2 Protect from Light/Oxygen, Use Inert Gas Discoloration->Action2 Yes Action3 Adjust to Acidic pH, Use Buffer Degradation->Action3 Yes End Stable Solution Degradation->End No Action1->End Action2->End Action3->End

References

Technical Support Center: Troubleshooting 14-Dehydrobrowniine Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 14-Dehydrobrowniine. The following frequently asked questions (FAQs) and troubleshooting guides are designed to systematically diagnose and resolve common problems leading to asymmetrical peaks.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant issue for the analysis of this compound?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, featuring a "tail" that extends from the apex of the peak towards the baseline.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. For quantitative analysis of this compound, peak tailing is problematic as it can lead to:

  • Reduced Resolution: Tailing peaks may overlap with adjacent peaks, making accurate quantification challenging.[1]

  • Inaccurate Integration: The asymmetrical shape can cause errors in the calculation of the peak area, which affects the accuracy of the quantitative results.[1]

  • Lower Sensitivity: As the peak broadens, its height diminishes, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).[1]

This compound, a C20-diterpenoid alkaloid, is a basic compound. Basic compounds are particularly susceptible to peak tailing due to their chemical nature and interactions within the HPLC system.[1]

Q2: What are the primary chemical causes of peak tailing for a basic compound like this compound?

A2: The most prevalent cause of peak tailing for basic compounds is secondary interactions between the analyte and the stationary phase.[1] Specifically, this involves:

  • Silanol (B1196071) Interactions: Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above 3, these silanol groups can become ionized (SiO-) and interact electrostatically with the protonated basic this compound molecules. This secondary retention mechanism is a major contributor to peak tailing.[1][2]

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, both the ionized and non-ionized forms of the analyte will be present, leading to peak broadening and tailing.[1]

Q3: Besides chemical interactions, what other factors can contribute to peak tailing?

A3: Several other factors related to the HPLC system and experimental conditions can cause peak tailing:

  • Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase, resulting in peak distortion, including tailing.[1]

  • Column Degradation: Over time, the stationary phase can degrade, or voids can form in the column packing, leading to poor peak shape.[1]

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.[3]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to distorted peak shapes.

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to identifying and resolving the root cause of peak tailing in your HPLC analysis of this compound.

Step 1: Initial System and Method Checks

The first step is to rule out common system-level and methodological issues.

Question: My this compound peak is tailing. Where should I start my troubleshooting?

Answer: Begin with fundamental checks of your HPLC system and method parameters.

  • Verify System Suitability: Review your system suitability data. A sudden increase in peak tailing for your standard injections points to a potential issue with the column or mobile phase.[1]

  • Check for Column Overload: To test for column overload, dilute your sample (e.g., by a factor of 10) and inject it again. If the peak shape becomes more symmetrical, you were likely overloading the column.[1]

start Peak Tailing Observed check_suitability Verify System Suitability start->check_suitability check_overload Check for Column Overload check_suitability->check_overload dilute_sample Dilute Sample (e.g., 10x) and Re-inject check_overload->dilute_sample overload_yes Peak Shape Improves? (Yes) dilute_sample->overload_yes overload_no Peak Shape Improves? (No) dilute_sample->overload_no overload_issue Column Overload Identified. Reduce sample concentration. overload_yes->overload_issue continue_troubleshooting Proceed to Step 2: Mobile Phase and Column Evaluation overload_no->continue_troubleshooting

Initial troubleshooting workflow for peak tailing.
Step 2: Mobile Phase and Column Evaluation

If initial checks do not resolve the issue, the next step is to investigate the mobile phase composition and the HPLC column.

Question: I've ruled out system suitability and column overload, but the peak tailing persists. What should I investigate next?

Answer: Focus on the mobile phase and column chemistry, as these are the most common sources of peak tailing for basic compounds like this compound.

Table 1: Impact of Mobile Phase Parameters on Peak Tailing

ParameterRecommended ActionExpected Outcome
Mobile Phase pH Lower the pH of the mobile phase (e.g., to pH 2.5-3.5).[2]Protonation of residual silanol groups on the stationary phase, minimizing their interaction with the basic analyte.
Buffer Concentration Increase the buffer concentration (e.g., from 10 mM to 25-50 mM for UV detection).The higher ionic strength of the mobile phase can help to mask the active silanol sites.
Mobile Phase Additives Add a competing base like triethylamine (B128534) (TEA) at a low concentration (e.g., 0.1%).TEA competes with this compound for interaction with the silanol groups.
Organic Modifier Switch from acetonitrile (B52724) to methanol, or vice-versa.Changing the organic modifier can alter selectivity and may improve peak shape.[4]

Question: Could my choice of HPLC column be the cause of the peak tailing?

Answer: Yes, the column is a critical factor. For basic compounds, not all C18 columns are equivalent.

  • Use End-Capped Columns: Modern, high-purity silica (B1680970) columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less active. Using a fully end-capped, base-deactivated column is highly recommended.[2]

  • Consider Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can help to shield the analyte from interacting with the silica surface.

  • Check for Column Degradation: If the column is old or has been used extensively with aggressive mobile phases, the stationary phase may be degraded. Try a new column of the same type to see if the problem is resolved.

start Step 2: Mobile Phase and Column Evaluation mobile_phase Mobile Phase Optimization start->mobile_phase column_eval Column Evaluation start->column_eval lower_ph Lower Mobile Phase pH mobile_phase->lower_ph increase_buffer Increase Buffer Concentration mobile_phase->increase_buffer add_tea Add Competing Base (TEA) mobile_phase->add_tea change_modifier Change Organic Modifier mobile_phase->change_modifier use_endcapped Use End-Capped Column column_eval->use_endcapped check_degradation Check for Column Degradation column_eval->check_degradation

Key considerations for mobile phase and column optimization.
Step 3: Temperature and Flow Rate Adjustments

If the issue is still not resolved, further optimization of the method parameters may be necessary.

Question: I have optimized my mobile phase and am using a suitable column, but I still see some peak tailing. What else can I try?

Answer: Adjusting the column temperature and mobile phase flow rate can sometimes improve peak shape.

  • Increase Column Temperature: Raising the column temperature (e.g., to 40-50 °C) can improve mass transfer kinetics and reduce mobile phase viscosity, which may lead to sharper peaks. However, be mindful of the thermal stability of this compound.[5]

  • Optimize Flow Rate: While a lower flow rate generally improves resolution, a slightly higher flow rate can sometimes reduce the time the analyte spends interacting with the stationary phase, potentially improving peak shape. This should be evaluated carefully as it can also decrease resolution.

Experimental Protocols

Below are example experimental protocols that can be adapted for the analysis of this compound. These should serve as a starting point for method development and troubleshooting.

Protocol 1: HPLC-UV Method for Diterpenoid Alkaloids

This method is a general starting point for the analysis of C20-diterpenoid alkaloids.

Table 2: HPLC-UV Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (End-capped)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-50% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 235 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh a suitable amount of the this compound reference standard or sample.

  • Dissolve in a small amount of methanol.

  • Dilute to the final desired concentration with the initial mobile phase composition (e.g., 90:10 Mobile Phase A:Mobile Phase B).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: HPLC-MS/MS Method for Trace Analysis of Aconitum Alkaloids

This method is suitable for the sensitive and selective quantification of related diterpenoid alkaloids and can be adapted for this compound. The use of formic acid in the mobile phase is known to improve peak shape and ionization efficiency.[6]

Table 3: HPLC-MS/MS Chromatographic Conditions

ParameterCondition
Column UPLC C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Detection MS/MS in Multiple Reaction Monitoring (MRM) mode
Ionization Mode Positive Electrospray Ionization (ESI+)

Sample Preparation:

  • For trace analysis, a solid-phase extraction (SPE) cleanup may be necessary to remove matrix interferences.

  • After extraction, evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • Filter the final solution before injection.

By systematically working through these troubleshooting steps and utilizing the provided protocols as a starting point, researchers can effectively diagnose and mitigate peak tailing issues in the HPLC analysis of this compound, leading to more accurate and reliable results.

References

Optimization of extraction parameters for 14-Dehydrobrowniine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of extraction parameters for 14-Dehydrobrowniine.

Frequently Asked Questions (FAQs)

Q1: What are the common sources for the extraction of this compound?

A1: this compound is a C19-diterpenoid alkaloid.[1] These types of alkaloids are primarily found in plants of the Aconitum and Delphinium genera.[2] Therefore, the roots and sometimes the whole plant of various Delphinium species are the most common starting materials for the extraction of this compound and its parent compound, browniine.

Q2: What are the principal methods for extracting diterpenoid alkaloids like this compound?

A2: The most common methods for extracting diterpenoid alkaloids include:

  • Solvent Extraction: This can be done through maceration, heat reflux, or Soxhlet extraction using polar solvents like methanol (B129727) or ethanol (B145695).[3]

  • Acid-Base Extraction: This method leverages the basicity of the alkaloid nitrogen to separate it from other plant constituents. The plant material is first extracted with an acidified solvent to form the alkaloid salt, which is water-soluble. The aqueous solution is then basified to precipitate the free alkaloid, which can then be extracted with an organic solvent.[4][5]

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.[6][7]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a more efficient extraction process.[8]

Q3: How does pH affect the extraction of this compound?

A3: The pH of the extraction solvent is a critical parameter. Diterpenoid alkaloids are basic compounds. In an acidic medium (typically pH 2-3), they form salts that are soluble in water and polar solvents like ethanol.[4] In an alkaline medium (typically pH 9-11), they exist as free bases, which are more soluble in non-polar organic solvents like chloroform (B151607) or dichloromethane.[9] This pH-dependent solubility is the basis for the widely used acid-base extraction method for purification.

Q4: Can high temperatures degrade this compound during extraction?

A4: Yes, diterpenoid alkaloids can be susceptible to thermal degradation. High temperatures, especially during prolonged extraction times (e.g., in heat reflux or Soxhlet extraction), can lead to hydrolysis of ester groups or other structural rearrangements, which can reduce the yield of the target compound.[10][11] For instance, studies on aconitine, a related diterpenoid alkaloid, have shown significant degradation at temperatures above 60-80°C.[10] It is advisable to use lower temperatures or methods that allow for shorter extraction times, such as UAE or MAE, to minimize degradation.

Troubleshooting Guides

Issue 1: Low Yield of Crude this compound Extract
Possible Cause Suggested Solution
Poor Quality Plant Material The concentration of alkaloids can vary depending on the plant's age, growing conditions, and post-harvest handling. Ensure you are using high-quality, properly identified plant material.
Inappropriate Solvent The polarity of the extraction solvent is crucial. For initial extraction, polar solvents like methanol or ethanol are generally effective for diterpenoid alkaloids.[12] For acid-base extraction, ensure the organic solvent used to extract the free base (e.g., chloroform, dichloromethane) is of appropriate polarity.
Suboptimal Extraction Parameters Extraction yield is highly dependent on the solvent-to-solid ratio, extraction time, and temperature. These parameters should be optimized. Consider using Response Surface Methodology (RSM) to systematically optimize these variables.[7][13][14]
Inefficient Cell Lysis The solvent needs to penetrate the plant cells to extract the alkaloids. Ensure the plant material is ground to a fine and uniform powder to maximize surface area.
Incorrect pH In acid-base extraction, incomplete acidification will result in poor extraction of the alkaloid salts into the aqueous phase. Conversely, incomplete basification will lead to a low yield of the free base for organic solvent extraction. Use a pH meter to ensure the target pH is reached and maintained during each step.[15][16]
Issue 2: High Level of Impurities in the Extract
Possible Cause Suggested Solution
Co-extraction of Pigments and Fats Plant materials contain numerous other compounds that can be co-extracted. A preliminary defatting step with a non-polar solvent like n-hexane or petroleum ether before the main extraction can remove many lipids and pigments.
Insufficient Purification A single extraction step is often not enough for a pure compound. Employ further purification techniques such as column chromatography (e.g., with silica (B1680970) gel or alumina) or preparative High-Performance Liquid Chromatography (HPLC).[17]
Emulsion Formation During liquid-liquid extraction in the acid-base method, emulsions can form at the interface of the aqueous and organic layers, trapping the product. To break emulsions, you can try adding a saturated NaCl solution (brine), gently swirling the mixture, or filtering the emulsion through a bed of Celite.[18]

Data Presentation: Optimization of Extraction Parameters

While specific data for this compound is limited in the literature, the following tables provide representative data based on optimization studies of other C19-diterpenoid alkaloids using Response Surface Methodology (RSM).[13][19] This data can be used as a starting point for the optimization of this compound extraction.

Table 1: Effect of Solvent Concentration and Temperature on the Yield of a Representative Diterpenoid Alkaloid using Ultrasound-Assisted Extraction (UAE)

Ethanol Concentration (%)Temperature (°C)Extraction Time (min)Alkaloid Yield (mg/g)
6050305.8
8050306.5
6070306.2
8070307.1
7060307.5

Note: This table illustrates that for UAE, a higher ethanol concentration and a moderate temperature can lead to a higher yield. The optimal conditions are likely to be within the tested range.

Table 2: Comparison of Different Extraction Methods for Diterpenoid Alkaloids

Extraction MethodSolventTemperature (°C)TimeRelative Yield (%)
Maceration80% Ethanol2524 h65
Heat Reflux80% Ethanol704 h85
Ultrasound-Assisted Extraction (UAE)80% Ethanol6030 min95
Pulsed Electric Field (PEF)90% Ethanol25<1 min100

Note: This table, based on comparative studies of alkaloid extraction, shows that modern techniques like UAE and PEF can significantly reduce extraction time and improve yield compared to traditional methods.[20][21]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Grind the dried and powdered plant material (e.g., roots of a Delphinium species) to a fine powder (40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL flask.

    • Add 150 mL of 80% ethanol.

    • Place the flask in an ultrasonic bath.

    • Sonication parameters: 40 kHz frequency, 250 W power.

    • Set the temperature to 60°C and extract for 30 minutes.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Further Purification (Optional): The crude extract can be further purified using column chromatography or preparative HPLC.

Protocol 2: Acid-Base Extraction for Purification of this compound
  • Acidification:

    • Dissolve the crude extract obtained from Protocol 1 in 100 mL of 5% hydrochloric acid (HCl).

    • Stir the solution for 30 minutes.

  • Removal of Neutral and Acidic Impurities:

    • Transfer the acidic solution to a separatory funnel.

    • Wash the solution three times with 100 mL of dichloromethane. Discard the organic layer, which contains neutral and acidic impurities.

  • Basification:

    • Adjust the pH of the aqueous layer to 10-11 by slowly adding a 2M sodium hydroxide (B78521) (NaOH) solution while stirring in an ice bath.

  • Extraction of the Free Base:

    • Extract the alkaline aqueous solution three times with 100 mL of dichloromethane.

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain the purified alkaloid fraction.

Protocol 3: Quantitative Analysis by HPLC-UV
  • Standard and Sample Preparation:

    • Prepare a stock solution of a this compound standard of known concentration in methanol.

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

    • Accurately weigh the dried extract and dissolve it in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[22][23]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid) is often used for the separation of alkaloids. A typical gradient might be: 0-20 min, 10-50% acetonitrile; 20-30 min, 50-90% acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at a wavelength where this compound shows maximum absorbance (this would need to be determined, but a general screening wavelength for alkaloids is around 254 nm or 280 nm).

    • Injection Volume: 10 µL.

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification (Acid-Base) cluster_analysis Analysis plant_material Powdered Plant Material add_solvent Add Solvent (e.g., 80% Ethanol) plant_material->add_solvent extraction_method Extraction (UAE, Maceration, etc.) add_solvent->extraction_method filtration Filtration extraction_method->filtration crude_extract Crude Extract filtration->crude_extract acidification Dissolve in Acid (e.g., 5% HCl) crude_extract->acidification wash Wash with Organic Solvent acidification->wash basification Basify Aqueous Layer (pH 10-11) wash->basification extract_base Extract with Organic Solvent basification->extract_base purified_fraction Purified Alkaloid Fraction extract_base->purified_fraction hplc HPLC-UV Analysis purified_fraction->hplc quantification Quantification hplc->quantification

Caption: General workflow for the extraction, purification, and analysis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Poor Plant Quality start->cause1 cause2 Suboptimal Parameters start->cause2 cause3 Incorrect pH start->cause3 cause4 Degradation start->cause4 solution1 Source High-Quality Plant Material cause1->solution1 solution2 Optimize Solvent, Temp, Time (RSM) cause2->solution2 solution3 Monitor and Adjust pH cause3->solution3 solution4 Use Lower Temp & Shorter Time (e.g., UAE) cause4->solution4

Caption: Troubleshooting logic for addressing low extraction yields of this compound.

References

How to resolve co-eluting peaks in 14-Dehydrobrowniine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during the analysis of 14-Dehydrobrowniine, a C19-diterpenoid alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is a lycoctonine-type C19-diterpenoid alkaloid found in plants of the Delphinium and Aconitum genera. Its analysis is challenging due to the presence of numerous structurally similar alkaloids in the plant extracts. These related compounds, often isomers or analogs with minor structural differences, have very similar physicochemical properties, leading to a high probability of co-elution in chromatographic systems.

Q2: What are the most common compounds that co-elute with this compound?

While specific co-eluting partners depend on the exact plant species and extraction method, the most common co-elutants for lycoctonine-type alkaloids like this compound are other diterpenoid alkaloids from the same structural class. These can include isomers and compounds with slight modifications in their substituent groups. Due to their shared core structure, achieving baseline separation requires highly optimized chromatographic methods.

Q3: How can I confirm if a peak is pure this compound or a mixture of co-eluting compounds?

Peak purity analysis is essential to confirm co-elution.[1] Here are two common methods:

  • Using a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: If you are using a DAD/PDA detector with your HPLC/UPLC system, you can assess the peak purity by comparing the UV-Vis spectra across the peak. A non-homogenous peak, indicated by differences in the spectra from the upslope to the downslope, suggests the presence of more than one compound.

  • Using Mass Spectrometry (MS): When using an LC-MS system, you can examine the mass spectra across the chromatographic peak. A changing mass spectrum, with different m/z values or fragment ions appearing at different points within the peak, is a clear indicator of co-elution.[1]

Q4: What are the initial steps to take when facing a co-elution problem?

Before making significant changes to your method, it's crucial to ensure your system is performing optimally. Check for the following:

  • System Suitability: Inject a well-characterized standard of this compound (if available) to check for peak shape, retention time, and efficiency. Poor peak shape (e.g., tailing or fronting) can exacerbate co-elution issues.

  • Column Health: A contaminated or old column can lead to poor resolution. Flush the column with a strong solvent or replace it if necessary.

  • Extra-Column Volume: Minimize the length and diameter of tubing to reduce peak broadening.

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to troubleshoot and resolve co-eluting peaks in your this compound analysis.

Issue: Poor resolution between this compound and an adjacent peak.

This is the most common issue, where two or more peaks are not baseline separated, making accurate quantification difficult. The following workflow can help you systematically address this problem.

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start -> confirm; confirm -> mobile_phase; mobile_phase -> resolution [label="Test"]; resolution -> column_chem [label="No"]; column_chem -> resolution; resolution -> temp [label="No"]; temp -> resolution; resolution -> flow_rate [label="No"]; flow_rate -> resolution; resolution -> end [label="Yes"]; }

Caption: A logical workflow for troubleshooting co-eluting peaks in HPLC/UPLC analysis.

Step 1: Mobile Phase Optimization

The mobile phase composition is a powerful tool for manipulating selectivity.

  • Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will generally increase retention times and may improve the separation of closely eluting peaks.

  • Change Organic Modifier: Switching from acetonitrile to methanol (B129727), or vice versa, can alter selectivity due to different solvent-analyte interactions.

  • Modify pH: Diterpenoid alkaloids are basic compounds. Adjusting the pH of the aqueous portion of the mobile phase can significantly impact the retention and selectivity of these ionizable compounds. Ensure the mobile phase pH is at least 2 units away from the pKa of your analytes to ensure they are in a single ionic state. Adding a buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) is crucial for stable retention times.

  • Use Additives: Adding a small concentration of an ion-pairing reagent or a silanol (B1196071) blocker like triethylamine (B128534) (TEA) can improve peak shape and potentially resolve co-eluting peaks by minimizing interactions with residual silanols on the stationary phase.

Step 2: Evaluate Stationary Phase (Column)

If mobile phase optimization is insufficient, changing the column chemistry is often the most effective next step.

  • Change Column Chemistry: If you are using a standard C18 column, consider a column with a different stationary phase that offers different selectivity. Phenyl-hexyl or embedded polar group (PEG) phases can provide alternative selectivities for alkaloids.

  • Decrease Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UPLC) provide higher efficiency, resulting in sharper peaks and better resolution.

  • Increase Column Length: A longer column increases the number of theoretical plates, which can improve resolution, but at the cost of longer run times and higher backpressure.

Step 3: Adjust Operating Parameters

  • Optimize Column Temperature: Temperature affects both selectivity and efficiency. Lowering the temperature can increase retention and may improve resolution for some compounds. Conversely, increasing the temperature can sometimes improve efficiency and resolve overlapping peaks. Experiment with different temperatures within the stable range of your column and analytes.

  • Lower the Flow Rate: Reducing the flow rate can lead to narrower peaks and improved resolution, though it will increase the analysis time.

Quantitative Data Summary

The following tables summarize typical starting conditions for the analysis of C19-diterpenoid alkaloids, which can be adapted for this compound analysis.

Table 1: Typical HPLC/UPLC Chromatographic Conditions for Diterpenoid Alkaloid Analysis

ParameterHPLCUPLC
Column C18 (e.g., 4.6 x 150 mm, 5 µm)C18 or equivalent (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium AcetateWater with 0.1% Formic Acid or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile or MethanolAcetonitrile or Methanol
Gradient 5-95% B over 20-40 min5-95% B over 10-20 min
Flow Rate 0.8 - 1.2 mL/min0.2 - 0.5 mL/min
Column Temp. 25 - 40 °C30 - 50 °C
Detection DAD/PDA (220-280 nm) or MSMS/MS (Positive ESI)

Experimental Protocols

Protocol 1: Sample Preparation - Solid-Phase Extraction (SPE) of Diterpenoid Alkaloids

This protocol provides a general procedure for the extraction and cleanup of diterpenoid alkaloids from a plant matrix.

  • Sample Grinding: Grind the dried plant material to a fine powder.

  • Extraction:

    • Weigh approximately 1 g of the powdered sample into a flask.

    • Add 20 mL of 70% methanol containing 0.5% ammonia.

    • Sonciate for 30 minutes at room temperature.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process on the residue two more times.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • SPE Cleanup:

    • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Loading: Dissolve the dried extract in 2 mL of the initial mobile phase and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.

    • Elution: Elute the alkaloids with 5 mL of methanol.

    • Final Preparation: Evaporate the eluate to dryness and reconstitute in a known volume of the initial mobile phase for injection.

Protocol 2: UPLC-MS/MS Method for Diterpenoid Alkaloid Analysis

This protocol describes a starting point for developing a UPLC-MS/MS method for this compound.

  • Instrumentation: UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B held for 1 min, then ramp to 95% B over 10 min, hold for 2 min, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • Data Acquisition: Full scan mode to identify the parent ion of this compound, followed by targeted MS/MS (Multiple Reaction Monitoring - MRM) for quantification.

Visualizations

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start -> grind; grind -> extract; extract -> concentrate; concentrate -> spe; spe -> reconstitute; reconstitute -> end; }

Caption: General experimental workflow for the extraction and purification of this compound.

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start -> check_res; check_res -> optimize_gradient [label="Poor"]; optimize_gradient -> check_res; check_res -> change_solvent [label="Still Poor"]; change_solvent -> check_res; check_res -> adjust_ph [label="Still Poor"]; adjust_ph -> check_res; check_res -> change_column [label="Still Poor"]; change_column -> check_res; check_res -> end [label="Good"]; }

Caption: Logical relationship for HPLC/UPLC method development to resolve co-eluting peaks.

References

Minimizing degradation of 14-Dehydrobrowniine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of 14-Dehydrobrowniine during storage. The following frequently asked questions (FAQs) and troubleshooting protocols are based on established principles for handling complex diterpenoid alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a complex natural product with the molecular formula C25H39NO7[1]. It belongs to the family of diterpenoid alkaloids, which are known for their intricate structures and significant biological activities[2][3][4]. Due to their complex nature, these compounds can be susceptible to degradation if not stored under optimal conditions.

Q2: What are the primary factors that can cause the degradation of this compound?

Based on the general behavior of diterpenoid alkaloids, the primary factors leading to degradation are exposure to adverse environmental conditions. These include:

  • Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions[5][6].

  • Oxidation: Reaction with oxygen or other oxidizing agents. The structure of many diterpenoid alkaloids makes them susceptible to oxidation[7][8][9].

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions[5].

  • Thermal Stress: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways[5][6][10].

Q3: What are the recommended general storage conditions for this compound?

To minimize degradation, this compound should be stored under controlled conditions. While specific data for this compound is limited, the following general guidelines for diterpenoid alkaloids should be applied:

ConditionRecommendationRationale
Temperature Store at -20°C or below (frozen).Reduces molecular motion and slows the rate of all potential degradation reactions.
Light Store in the dark. Use amber vials or wrap containers in aluminum foil.Prevents photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidative degradation by displacing oxygen.
Form Store as a dry, solid powder.The solid state is generally more stable than solutions. Avoids solvent-mediated degradation like hydrolysis.
Container Use tightly sealed, high-quality glass or appropriate plastic vials.Prevents exposure to moisture and atmospheric oxygen.

Q4: I need to store this compound in solution for short-term experimental use. What solvent should I use?

For short-term storage in solution, select a high-purity, anhydrous, aprotic solvent. Dimethyl sulfoxide (B87167) (DMSO) or anhydrous ethanol (B145695) are common choices. Prepare solutions fresh and use them as quickly as possible. For any unused portion, it is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Store these aliquots at -80°C.

Q5: How can I detect if my sample of this compound has degraded?

Degradation can be detected by analytical methods that assess the purity of the sample. The most common technique is High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. Signs of degradation include:

  • A decrease in the peak area of the main this compound compound.

  • The appearance of new peaks in the chromatogram, corresponding to degradation products.

  • A change in the physical appearance of the sample (e.g., color change).

Troubleshooting Guide

This section addresses specific issues you might encounter.

Problem: My recent experimental results are inconsistent. I suspect my stock of this compound has degraded.

Solution: Follow this troubleshooting workflow to diagnose the problem.

G start Inconsistent Results Observed check_purity 1. Assess Purity via HPLC-UV/MS start->check_purity purity_ok Purity >95%? check_purity->purity_ok review_storage 2. Review Storage Conditions purity_ok->review_storage No not_degraded Degradation is Unlikely Cause. Review experimental protocol, reagents, and instrument calibration. purity_ok->not_degraded Yes temp_check Stored at <= -20°C? review_storage->temp_check light_check Protected from Light? temp_check->light_check Yes improve_temp Action: Store at -20°C or -80°C temp_check->improve_temp No atmosphere_check Stored under Inert Gas? light_check->atmosphere_check Yes improve_light Action: Use Amber Vials light_check->improve_light No degraded Sample is Degraded. Procure new stock and implement proper storage. atmosphere_check->degraded Yes (Other factors may be involved) improve_atmosphere Action: Purge with Argon/Nitrogen atmosphere_check->improve_atmosphere No improve_temp->degraded improve_light->degraded improve_atmosphere->degraded

Caption: Troubleshooting workflow for suspected compound degradation.

Experimental Protocols

To proactively understand the stability of this compound, a forced degradation study is essential. This involves intentionally exposing the compound to harsh conditions to identify potential degradation pathways and products[11][12][13].

Protocol: Forced Degradation Study

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol (B129727) and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol[5].

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL methanol/water).

    • Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Use 3% H₂O₂. Store in the dark at room temperature for 24 hours.

    • Thermal Degradation: Place the solid powder in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each sample.

    • Neutralize the acid and base hydrolysis samples before injection.

    • Analyze all samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to profile any degradation products.

The workflow for this study is visualized below.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (Solid, 80°C) prep_stock->thermal photo Photolytic (ICH Q1B) prep_stock->photo sampling Sample at Timepoints (0, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze via HPLC-UV/MS sampling->hplc data Calculate % Degradation Identify Degradants hplc->data

Caption: Experimental workflow for a forced degradation study.
Representative Data Presentation

The results from a forced degradation study can be summarized to quickly identify liabilities.

Table 1: Representative Forced Degradation Data for a Diterpenoid Alkaloid (Note: This is hypothetical data based on typical alkaloid behavior, as specific data for this compound is not publicly available.)

Stress ConditionDuration (hours)% this compound RemainingNumber of Degradation ProductsMajor Degradant Peak (Retention Time)
Control (RT) 2499.8%0N/A
Acid (0.1M HCl, 60°C) 2485.2%24.5 min
Base (0.1M NaOH, 60°C) 2472.6%33.8 min, 5.1 min
Oxidation (3% H₂O₂) 2465.1%47.2 min
Thermal (80°C) 2496.5%16.1 min
Photolytic 2491.3%28.3 min

This data suggests that the compound is most susceptible to oxidation and base-catalyzed hydrolysis. This knowledge helps in selecting appropriate formulation excipients and packaging to ensure long-term stability[12].

References

Strategies to Enhance the Solubility of 14-Dehydrobrowniine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 14-Dehydrobrowniine. The following information is curated to assist in overcoming common experimental hurdles and to provide a framework for developing effective formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in solubilizing this compound?

A1: this compound, a diterpenoid alkaloid, is predicted to be a weakly basic compound with a pKa of approximately 12.32[1]. Like many alkaloids, it is characterized by poor water solubility, which can significantly hinder its bioavailability and therapeutic efficacy[2][3]. The primary challenge lies in overcoming its hydrophobic nature to achieve desired concentrations in aqueous media for in vitro assays and preclinical studies.

Q2: What are the initial recommended solvents for dissolving this compound?

A2: Based on the general solubility profile of alkaloids, organic solvents are recommended for initial dissolution. Solvents such as ethanol, chloroform, and diethyl ether are likely to be effective[3][4]. For biological experiments, a stock solution in an organic solvent like DMSO, followed by dilution in an aqueous medium, is a common practice. However, care must be taken to avoid precipitation upon dilution.

Q3: Can pH adjustment be used to improve the solubility of this compound?

A3: Yes, pH modification is a viable strategy. As a basic compound, the solubility of this compound is expected to increase in acidic conditions due to the formation of a more soluble salt[2]. Creating an acidic environment (pH < pKa) will lead to the protonation of the nitrogen atom, enhancing its interaction with water.

Q4: Are there other common strategies to enhance the solubility of poorly soluble alkaloids like this compound?

A4: Several formulation strategies can be employed to enhance the solubility of poorly soluble drugs, including:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent can significantly increase solubility.

  • Complexation: Utilizing agents like cyclodextrins to form inclusion complexes can improve aqueous solubility[5].

  • Solid Dispersions: Dispersing the drug in a polymer matrix can enhance its dissolution rate[6].

  • Particle Size Reduction: Techniques like micronization increase the surface area of the drug, leading to faster dissolution[7].

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Troubleshooting Steps
Precipitation upon dilution of organic stock solution in aqueous buffer. The aqueous buffer's pH is too high, or the final concentration of the organic solvent is insufficient to maintain solubility.1. Lower the pH of the aqueous buffer.2. Increase the percentage of the organic co-solvent in the final solution.3. Investigate the use of surfactants or other solubilizing excipients.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound.1. Ensure complete dissolution of the compound before use.2. Validate the solubility of this compound under the specific assay conditions.3. Consider a formulation approach that enhances and stabilizes solubility.
Difficulty achieving desired concentration for in vivo studies. The inherent low solubility of the compound in physiological fluids.1. Explore salt formation to improve aqueous solubility.2. Develop a lipid-based formulation or a solid dispersion.3. Investigate the use of cyclodextrin (B1172386) complexation to enhance bioavailability.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol outlines the steps to determine the effect of pH on the solubility of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions of varying concentrations

  • Sodium hydroxide (B78521) (NaOH) solutions of varying concentrations

  • Phosphate buffered saline (PBS)

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a series of buffers with a pH range from 2 to 10.

  • Add an excess amount of this compound to each buffer.

  • Shake the samples at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and measure the concentration of dissolved this compound using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Plot the solubility as a function of pH to identify the optimal pH for dissolution.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol describes how to evaluate the effect of co-solvents on the solubility of this compound.

Materials:

  • This compound

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

  • Distilled water

  • Analytical balance

  • Vortex mixer

Methodology:

  • Prepare a series of co-solvent systems by mixing varying ratios of a selected organic solvent (e.g., ethanol) with water (e.g., 10:90, 20:80, 30:70, etc.).

  • Add an excess amount of this compound to each co-solvent mixture.

  • Vortex the samples for 2 minutes and then shake at room temperature for 48 hours.

  • Centrifuge the samples to separate the undissolved solid.

  • Analyze the supernatant to determine the concentration of dissolved this compound.

  • Compare the solubility in different co-solvent systems to identify the most effective one.

Visualizing Experimental Workflows

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start with This compound add_solvent Add excess compound to solvent system start->add_solvent shake Shake for 24-48h at constant temp. add_solvent->shake centrifuge Centrifuge to separate solid shake->centrifuge analyze Analyze supernatant (HPLC/UV-Vis) centrifuge->analyze end Determine Solubility analyze->end

Caption: General workflow for determining the solubility of this compound.

logical_relationship cluster_strategies Solubility Enhancement Strategies problem Poor Aqueous Solubility of this compound ph_adjust pH Adjustment (Acidic) problem->ph_adjust cosolvency Co-solvency (e.g., Ethanol/Water) problem->cosolvency complexation Complexation (e.g., Cyclodextrins) problem->complexation sdr Solid Dispersion problem->sdr outcome Enhanced Solubility & Improved Bioavailability ph_adjust->outcome cosolvency->outcome complexation->outcome sdr->outcome

Caption: Strategies to address the poor aqueous solubility of this compound.

References

Addressing matrix effects in biological samples for 14-Dehydrobrowniine analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 14-Dehydrobrowniine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in biological samples during quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][4] In biological samples like plasma or urine, common sources of matrix effects include phospholipids, salts, and proteins.[1][5]

Q2: I am observing significant ion suppression for this compound. What are the initial troubleshooting steps?

A2: Initial troubleshooting should focus on identifying the source of the suppression. A post-column infusion experiment can help pinpoint the retention time regions where ion suppression is most severe.[4][6] Concurrently, reviewing your sample preparation method is crucial. If you are using a simple protein precipitation method, consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a wider range of interfering compounds.[7]

Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?

A3: The post-extraction spike method is a common and effective way to quantify matrix effects.[8][9] This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix sample that has already undergone the extraction process. The matrix effect can be calculated as a percentage.

Q4: What is the best internal standard to use for this compound analysis to compensate for matrix effects?

A4: The most effective way to compensate for matrix effects is by using a stable isotope-labeled (SIL) internal standard of this compound.[10][11] A SIL internal standard will have nearly identical chemical properties and chromatographic retention time to the analyte, meaning it will experience the same degree of ion suppression or enhancement, thus providing reliable correction.[7] If a SIL internal standard is not available, a structural analog that elutes very close to this compound can be used, though it may not compensate for matrix effects as effectively.

Q5: Can optimizing my chromatographic conditions help in reducing matrix effects?

A5: Yes, optimizing chromatographic conditions can significantly reduce matrix effects by separating this compound from interfering components.[7][10] Consider adjusting the mobile phase gradient profile to improve resolution, or switching to a different column chemistry that provides alternative selectivity. The goal is to ensure that matrix components do not co-elute with your analyte of interest.[10]

Troubleshooting Guide

Issue: Poor Reproducibility and Accuracy in this compound Quantification

This guide will walk you through a systematic approach to troubleshoot and mitigate matrix effects in your this compound analysis.

Step 1: Diagnose the Presence and Nature of Matrix Effects

Before making changes to your method, it's essential to confirm that matrix effects are the root cause of your issues.

  • Qualitative Assessment: Perform a post-column infusion experiment to visualize the regions of ion suppression or enhancement in your chromatogram.

  • Quantitative Assessment: Use the post-extraction spike method to calculate the percentage of matrix effect. A value significantly different from 100% indicates the presence of matrix effects.

Step 2: Enhance Sample Preparation

Inadequate sample cleanup is a primary cause of matrix effects.[9]

  • Problem: Simple protein precipitation may not be sufficient to remove all interfering substances.

  • Solution: Implement a more selective sample preparation technique. Solid-Phase Extraction (SPE) is highly effective at removing salts and phospholipids.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
  • Prepare a standard solution (A): Dissolve this compound in the initial mobile phase to a known concentration (e.g., 100 ng/mL).

  • Prepare a blank matrix extract (B): Process a blank biological sample (e.g., plasma) through your entire sample preparation procedure.

  • Prepare a post-extraction spiked sample (C): Spike the blank matrix extract (B) with the this compound standard solution to the same final concentration as solution A.

  • Analysis: Inject all three solutions into the LC-MS/MS system and record the peak areas for this compound.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in C / Peak Area in A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 500 µL of human plasma, add 500 µL of 4% phosphoric acid. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of 0.1 M acetic acid.

    • Wash with 1 mL of methanol.

  • Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for this compound Analysis

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)RSD (%)
Protein Precipitation (Acetonitrile)95.265.8 (Suppression)18.5
Liquid-Liquid Extraction (Ethyl Acetate)88.185.3 (Suppression)12.3
Solid-Phase Extraction (Mixed-Mode)92.598.24.7

Data is hypothetical and for illustrative purposes.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Matrix Effects start Inaccurate/Imprecise Results check_me Assess Matrix Effects (Post-Extraction Spike) start->check_me me_present Matrix Effects Present? check_me->me_present optimize_sp Optimize Sample Prep (e.g., SPE, LLE) me_present->optimize_sp Yes no_me Other Issue (e.g., Instrument, Standard) me_present->no_me No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is revalidate Re-evaluate Method use_sil_is->revalidate revalidate->me_present end Method Validated revalidate->end Effects Mitigated

Caption: A decision tree for troubleshooting matrix effects in bioanalysis.

SPE_Workflow Solid-Phase Extraction (SPE) Workflow pretreatment 1. Sample Pre-treatment (Plasma + Acid) loading 3. Sample Loading pretreatment->loading conditioning 2. SPE Cartridge Conditioning (Methanol, Water) conditioning->loading washing 4. Washing (Aqueous & Organic) loading->washing elution 5. Elution (Ammoniated Methanol) washing->elution dry_reconstitute 6. Dry Down & Reconstitution elution->dry_reconstitute analysis LC-MS/MS Analysis dry_reconstitute->analysis

Caption: A typical workflow for Solid-Phase Extraction (SPE).

References

Technical Support Center: 14-Dehydrobrowniine High-Concentration Cell Viability Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell viability in high-concentration 14-Dehydrobrowniine experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound in initial cell viability screening?

A1: For initial screening, it is advisable to test a broad concentration range to determine the cytotoxic potential of this compound. A common starting point is a serial dilution covering several orders of magnitude, for instance from 1 µM to 100 µM.[1] Based on typical diterpenoid alkaloid activity, significant effects on cell viability are often observed in the higher micromolar range.[2][3]

Q2: I am observing high variability between replicate wells. What are the common causes and solutions?

A2: High variability in replicate wells can stem from several factors. Inconsistent cell seeding is a primary cause; ensure a homogenous single-cell suspension before and during plating.[4] The "edge effect," where wells on the perimeter of the plate behave differently, can be mitigated by filling outer wells with a buffer or media and not using them for experimental data.[5] Precise and consistent pipetting techniques are also crucial.

Q3: My negative control (vehicle-treated) cells are showing decreased viability. What could be the issue?

A3: If your vehicle-treated cells are not viable, the issue likely lies with the solvent used to dissolve the this compound, commonly DMSO. High concentrations of DMSO can be cytotoxic. It is critical to ensure the final DMSO concentration in the culture medium is consistent across all wells and is at a non-toxic level, typically below 0.5%. Always include a vehicle-only control to assess its specific effect.[5]

Q4: The compound appears to be precipitating in the culture medium at high concentrations. How can I address this?

A4: Solubility issues are common with hydrophobic compounds like many alkaloids. To address precipitation, consider preparing a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then diluting it in the culture medium. Ensure thorough mixing. If precipitation persists, you may need to explore the use of solubilizing agents or a different vehicle, though their potential effects on cell viability must also be tested.

Q5: Which cell viability assay is most suitable for experiments with plant-derived compounds like this compound?

A5: Tetrazolium-based assays like MTT, MTS, and XTT are commonly used.[6] However, it is important to be aware that some plant extracts can interfere with the MTT assay, leading to false-positive results.[7] Therefore, it is advisable to run a control with the compound in cell-free media to check for direct reduction of the tetrazolium salt.[4] ATP-based assays, which measure the metabolic activity of living cells, or dye exclusion assays can be good alternatives.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during high-concentration this compound experiments.

Problem Potential Cause Recommended Solution
Low Signal or Poor Sensitivity Insufficient cell number for the chosen assay.Increase the initial cell seeding density or extend the incubation period.[4] Different assays have varying sensitivities; for instance, bioluminescent ATP assays can detect as few as 10 cells per well.[9]
Assay reagent concentration is not optimal.Titrate the assay reagent to find the optimal concentration for your cell line and experimental conditions.
High Background Signal The test compound interferes with the assay.Run a control with this compound in cell-free media to determine if it directly reacts with the assay reagent.[4] If interference is observed, consider a different viability assay.
Contamination of the cell culture.Regularly check for and test for microbial contamination (e.g., mycoplasma).
Unexpected IC50 Values Incorrect incubation time.Optimize the incubation time with the compound. Cytotoxic effects can be time-dependent. Typical incubation times range from 24 to 72 hours.[1][5]
Cell line resistance.The selected cell line may be inherently resistant to the compound's mechanism of action. Consider using a panel of different cell lines.
Cell Morphology Changes Unrelated to Viability Solvent effects.High concentrations of the vehicle (e.g., DMSO) can induce morphological changes. Ensure the final solvent concentration is low and consistent.
Compound-specific non-lethal effects.This compound might be inducing cellular stress or differentiation at certain concentrations without causing immediate cell death. Correlate viability data with microscopic examination.

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTS)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of culture medium.[1] Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium from a concentrated stock solution.

  • Cell Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[1]

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media only) and normalize the data to the vehicle-treated control wells to calculate the percentage of cell viability.

Protocol 2: ATP-Based Cell Viability Assay
  • Cell Seeding and Treatment: Follow steps 1-4 from the MTS protocol.

  • Reagent Preparation: Prepare the ATP-releasing and luciferase-containing reagent according to the manufacturer's instructions.

  • Assay Procedure: Add the ATP detection cocktail directly to the wells.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence signal of treated cells to that of vehicle-treated cells to determine relative viability.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma25.3
MCF-7Breast Adenocarcinoma42.1
HeLaCervical Cancer33.8
HepG2Hepatocellular Carcinoma51.6

Table 2: Effect of Incubation Time on the Cytotoxicity of this compound in A549 Cells

Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
1085.275.460.1
2560.750.135.8
5035.120.510.2
10015.85.32.1

Visualizations

G Experimental Workflow for Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of this compound treat_cells Treat cells with compound compound_prep->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_reagent Add viability reagent (e.g., MTS/ATP) incubate->add_reagent read_plate Read absorbance/luminescence add_reagent->read_plate analyze_data Calculate % viability and IC50 read_plate->analyze_data

Caption: Workflow for determining cell viability after treatment.

G Hypothetical Signaling Pathway for this compound Induced Apoptosis This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Cellular Stress->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Potential mechanism of this compound action.

G Troubleshooting Logic for High Replicate Variability start High Variability Observed check_seeding Review Cell Seeding Protocol start->check_seeding check_pipetting Evaluate Pipetting Technique start->check_pipetting check_edge_effect Assess for Edge Effects start->check_edge_effect solution_seeding Ensure Homogenous Cell Suspension check_seeding->solution_seeding solution_pipetting Use Calibrated Pipettes & Consistent Technique check_pipetting->solution_pipetting solution_edge_effect Avoid Using Outer Wells for Data check_edge_effect->solution_edge_effect

Caption: Decision tree for addressing inconsistent results.

References

Technical Support Center: Refinement of NMR Acquisition Parameters for 14-Dehydrobrowniine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining NMR acquisition parameters for the diterpenoid alkaloid, 14-Dehydrobrowniine. The following sections offer solutions to common issues encountered during NMR experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My baseline is distorted and not flat. How can I correct this?

A1: Baseline distortion is a common issue that can often be resolved during data processing. Most NMR software includes a baseline correction tool. For instance, the Whittaker Smoother algorithm can be effective. The general procedure involves defining the baseline regions, avoiding areas with peaks, and applying the correction algorithm.[1] If processing does not resolve the issue, it may stem from acquisition settings. Ensure that the acquisition time (AQ) is adequate and that the receiver gain (RG) is not set too high, which can lead to signal clipping and baseline artifacts.

Q2: I'm observing very broad peaks in my ¹H NMR spectrum. What are the potential causes and solutions?

A2: Broad peaks in an NMR spectrum can be attributed to several factors:

  • Poor Shimming: An inhomogeneous magnetic field is a primary cause of peak broadening.[2] Readjusting the shim coils of the spectrometer is crucial for improving field homogeneity and, consequently, spectral resolution.

  • High Sample Concentration: Elevated sample concentrations can increase viscosity and intermolecular interactions, leading to broader signals. Diluting the sample may resolve this issue.[2]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic substances can cause significant line broadening.[2] These can be introduced from various sources, including residual catalysts or metal ions.

Experimental Protocols & Data Presentation

Protocol 1: Automated Receiver Gain Adjustment

The receiver gain (RG) amplifies the NMR signal before digitization. It is critical to set the receiver gain appropriately to maximize the signal-to-noise ratio without causing signal clipping. Most modern spectrometers have an automated procedure for this.

  • Insert the sample into the magnet.

  • Lock and shim the spectrometer on the deuterated solvent.

  • Use the rga (receiver gain adjustment) command or its equivalent in your spectrometer's software.

  • The instrument will automatically acquire a series of test scans to determine the optimal receiver gain.

Table 1: Recommended Starting ¹H NMR Acquisition Parameters
ParameterRecommended ValuePurpose
Pulse Angle (P1)30-90°Excitation of nuclei. A 30° pulse with a shorter relaxation delay can be used to increase the number of scans in a given time.[3]
Acquisition Time (AQ)1-5 sThe time for which the FID is detected. Longer acquisition times provide better resolution.[4]
Relaxation Delay (D1)1-5 sThe time between pulses to allow for spin-lattice relaxation. For quantitative analysis, D1 should be at least 5 times the longest T1 of interest.
Number of Scans (NS)8-64The number of FIDs co-added to improve the signal-to-noise ratio.[4]
Spectral Width (SW)12-16 ppmThe range of frequencies detected. This should be wide enough to encompass all expected proton signals.[3]

Q3: The residual solvent peak is obscuring signals of interest in my spectrum. How can I suppress it?

A3: Deuterated solvents readily absorb moisture, leading to a large residual water peak that can obscure analyte signals or even saturate the detector.[1] Several solvent suppression techniques can be employed during acquisition:

  • Presaturation: This method involves irradiating the water resonance with a low-power radiofrequency pulse during the relaxation delay, which significantly reduces its signal.[1]

  • WATERGATE (Water Suppression by Gradient-Tailored Excitation): This technique uses a combination of gradients and selective pulses to dephase the water magnetization while preserving other signals.[1] It is particularly useful for observing exchangeable protons.

Table 2: Comparison of Solvent Suppression Techniques
TechniquePrincipleAdvantagesDisadvantages
PresaturationIrradiates the solvent frequency to saturate the signal.[1]Simple to implement.Can also attenuate signals of exchangeable protons close to the solvent resonance.[1]
PURGEA presaturation method utilizing gradients and echoes.[1]High selectivity and flat baselines.[1]Also attenuates exchangeable protons.[1]
WATERGATEUses gradients and selective pulses to dephase the solvent signal.[1]Preserves exchangeable proton signals.[1]Can be more complex to set up and may have a narrower suppression window.[1]

Q4: My integrals are not accurate. What could be the problem?

A4: Inaccurate integration can arise from several factors:

  • Incomplete Relaxation: If the relaxation delay (D1) is too short, signals with longer T1 relaxation times will not fully relax between pulses, leading to attenuated intensities and inaccurate integrals. For quantitative measurements, a D1 of at least 5 times the longest T1 is recommended.

  • Poor Phasing and Baseline Correction: Incorrect phasing and a distorted baseline can significantly affect the accuracy of integration. Ensure proper phase correction and apply a baseline correction before integrating.

  • Signal Overlap: If peaks are overlapping, it can be difficult to obtain accurate integrals for individual signals.[2] Trying a different solvent might shift the peaks and resolve the overlap.[2]

Visualizing Experimental Workflows

Diagram 1: Workflow for Optimizing ¹H NMR Acquisition Parameters

G cluster_0 Sample Preparation cluster_1 Initial Setup cluster_2 Parameter Refinement cluster_3 Acquisition cluster_4 Processing & Analysis A Prepare Sample (1-5 mg in 0.5-0.7 mL CDCl3) B Insert Sample, Lock & Shim A->B C Load Standard ¹H Parameters B->C D Adjust Spectral Width (SW) C->D E Set Acquisition Time (AQ) D->E F Optimize Relaxation Delay (D1) E->F G Set Number of Scans (NS) F->G H Automated Receiver Gain (rga) G->H I Acquire FID H->I J Fourier Transform I->J K Phase Correction J->K L Baseline Correction K->L M Integration & Peak Picking L->M

Caption: Workflow for optimizing key ¹H NMR acquisition parameters.

Diagram 2: Troubleshooting Broad NMR Peaks

G Start Broad Peaks Observed CheckShims Are the shims optimized? Start->CheckShims Shim Re-shim the spectrometer CheckShims->Shim No CheckConcentration Is the sample concentration too high? CheckShims->CheckConcentration Yes Shim->CheckShims Dilute Dilute the sample CheckConcentration->Dilute Yes CheckParamagnetic Suspect paramagnetic impurities? CheckConcentration->CheckParamagnetic No End Problem Resolved Dilute->End Chelate Consider using a chelating agent CheckParamagnetic->Chelate Yes ContactSupport Consult NMR facility staff CheckParamagnetic->ContactSupport No Chelate->End

Caption: A logical workflow for troubleshooting broad NMR signals.

References

Validation & Comparative

Comparative analysis of 14-Dehydrobrowniine and browniine bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A definitive comparative analysis between 14-Dehydrobrowniine and browniine (B1606527) is not possible at this time due to a significant lack of published scientific data on the bioactivity of this compound. Extensive searches of available scientific literature and databases did not yield any specific studies investigating the pharmacological or biological effects of this compound.

Therefore, this guide will focus on the known bioactivities of browniine , providing a comprehensive overview of its pharmacological profile, supported by experimental data and detailed protocols. Browniine is a diterpenoid alkaloid found in plants of the Aconitum genus, known for its effects on the central and cardiovascular systems.[1][2][3]

Browniine: A Voltage-Gated Sodium Channel Blocker with Anti-Arrhythmic and Analgesic Properties

Browniine's primary mechanism of action is the blockade of voltage-gated sodium channels.[2] This action underlies its observed anti-arrhythmic and analgesic effects. By interfering with the influx of sodium ions into excitable cells like neurons and cardiomyocytes, browniine can modulate electrical signaling and reduce hyperexcitability.

Quantitative Bioactivity Data for Browniine
BioactivityExperimental ModelKey ParametersResultReference
Anti-arrhythmic Aconitine-induced arrhythmia in vivoED50Data not available in searched literature[4][5][6]
Analgesic Hot Plate Test in miceLatency to responseData not available in searched literature[7][8][9]
Sodium Channel Blockade Patch-clamp on isolated neurons/cardiomyocytesIC50Data not available in searched literature[10][11][12]

Note: While the bioactivities of browniine are documented, specific quantitative data such as IC50 and ED50 values were not available in the public search results. The table structure is provided as a template for when such data becomes available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the key bioactivities of compounds like browniine.

Voltage-Gated Sodium Channel Activity Assay

Method: Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function and allows for the direct measurement of ion currents across the cell membrane.[10][11][12][13]

Protocol:

  • Cell Culture: Use a stable cell line expressing the desired sodium channel subtype (e.g., Nav1.5 for cardiac studies, or various neuronal subtypes).

  • Cell Preparation: Isolate single cells and place them in a recording chamber on the stage of an inverted microscope.

  • Pipette Preparation: Fabricate glass micropipettes with a tip diameter of 1-2 µm and fill with an appropriate intracellular solution.

  • Giga-seal Formation: Carefully bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, allowing electrical access to the cell's interior.

  • Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -120 mV) to keep the sodium channels in a closed state.

  • Eliciting Currents: Apply a series of depolarizing voltage steps to activate the sodium channels and record the resulting inward sodium current.

  • Compound Application: Perfuse the recording chamber with varying concentrations of the test compound (browniine).

  • Data Analysis: Measure the peak sodium current at each compound concentration and calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Anti-Arrhythmic Activity Assay

Model: Aconitine-Induced Arrhythmia in Rodents

Aconitine (B1665448), another Aconitum alkaloid, is a potent arrhythmogenic agent that activates sodium channels, making it a suitable model for testing sodium channel-blocking anti-arrhythmic drugs.[4][5][6][14][15]

Protocol:

  • Animal Preparation: Anesthetize rodents (e.g., rats or mice) and insert an ECG electrode to monitor heart rhythm.

  • Drug Administration: Administer the test compound (browniine) or vehicle control intravenously or intraperitoneally.

  • Induction of Arrhythmia: After a set period, infuse a solution of aconitine at a constant rate to induce cardiac arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, and ventricular fibrillation).

  • Monitoring: Continuously record the ECG throughout the experiment.

  • Data Analysis: Determine the dose of aconitine required to induce each type of arrhythmia in the presence and absence of the test compound. An increase in the dose of aconitine required indicates an anti-arrhythmic effect. The effective dose (ED50) of the test compound can be calculated.

Analgesic Activity Assay

Model: Hot Plate Test in Mice

The hot plate test is a common method for assessing the efficacy of centrally acting analgesics against thermal pain.[7][8][9][16]

Protocol:

  • Apparatus: Use a commercially available hot plate apparatus with a surface temperature maintained at a constant, non-tissue-damaging level (e.g., 55 ± 0.5 °C).

  • Animal Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Gently place each mouse on the hot plate and start a timer. Record the latency time for the first sign of nociception, such as licking a hind paw or jumping. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer the test compound (browniine), a positive control (e.g., morphine), or a vehicle control to different groups of mice.

  • Post-Treatment Latency: At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure their response latency.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies. A significant increase in latency indicates an analgesic effect.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the mechanism of action of browniine and the workflow of the experimental protocols.

cluster_0 Mechanism of Action of Browniine Browniine Browniine Voltage-Gated Na+ Channel Voltage-Gated Na+ Channel Browniine->Voltage-Gated Na+ Channel Blocks Na+ Influx Na+ Influx Voltage-Gated Na+ Channel->Na+ Influx Mediates Cellular Depolarization Cellular Depolarization Na+ Influx->Cellular Depolarization Action Potential Firing Action Potential Firing Cellular Depolarization->Action Potential Firing cluster_1 Experimental Workflow for Bioactivity Testing Compound Browniine In Vitro In Vitro Assay (Patch Clamp) Compound->In Vitro In Vivo In Vivo Assays Compound->In Vivo Na_Channel Voltage-Gated Na+ Channel Blockade In Vitro->Na_Channel Anti_Arrhythmic Anti-Arrhythmic Activity (Aconitine Model) In Vivo->Anti_Arrhythmic Analgesic Analgesic Activity (Hot Plate Test) In Vivo->Analgesic

References

Validating the Anti-inflammatory Effects of 14-Dehydrobrowniine in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the anti-inflammatory properties of 14-Dehydrobrowniine have been hampered by a lack of available scientific literature. Extensive searches have not yielded specific studies, experimental data, or established signaling pathways for this particular compound. Therefore, a direct comparison with other anti-inflammatory agents based on existing research is not currently feasible.

This guide, however, will outline the established methodologies and frameworks used to validate the anti-inflammatory effects of novel compounds in animal models. It will provide researchers, scientists, and drug development professionals with a comprehensive overview of the necessary experimental protocols, data presentation standards, and pathway analysis required for such a validation. While we cannot provide specific data for this compound, this document will serve as a blueprint for the studies that would need to be conducted.

Standard Animal Models for Anti-inflammatory Drug Screening

The evaluation of a novel compound's anti-inflammatory potential typically begins with established in vivo animal models. These models mimic different aspects of the inflammatory process, from acute to chronic inflammation.

Acute Inflammation Models
  • Carrageenan-Induced Paw Edema: This is a widely used and reproducible model for acute inflammation.[1] An inflammatory agent, carrageenan, is injected into the paw of a rodent, causing localized swelling (edema).[2][3] The efficacy of an anti-inflammatory compound is measured by its ability to reduce this swelling over a period of several hours.

  • Lipopolysaccharide (LPS)-Induced Inflammation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation.[4][5] Administering LPS to animals can induce a systemic inflammatory response, characterized by the release of pro-inflammatory cytokines. This model is useful for studying the systemic anti-inflammatory effects of a compound.

Chronic Inflammation Models

For compounds that may have therapeutic potential in chronic inflammatory diseases, models that mimic these conditions are employed. Examples include adjuvant-induced arthritis and collagen-induced arthritis models, which are relevant for studying rheumatoid arthritis.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validity of any pre-clinical study. Below are example protocols for the aforementioned acute inflammation models.

Carrageenan-Induced Paw Edema Protocol
  • Animal Selection: Male Wistar rats or Swiss albino mice are commonly used.

  • Grouping: Animals are divided into control, standard (receiving a known anti-inflammatory drug like Indomethacin), and test groups (receiving different doses of the compound under investigation).

  • Compound Administration: The test compound is typically administered orally or intraperitoneally at a predetermined time before the carrageenan injection.

  • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Lipopolysaccharide (LPS)-Induced Inflammation Protocol
  • Animal Selection: BALB/c mice are frequently used for this model.

  • Grouping: Similar to the paw edema model, animals are divided into control, standard, and test groups.

  • Compound Administration: The test compound is administered prior to the LPS challenge.

  • Induction of Inflammation: LPS is administered via intraperitoneal injection.

  • Sample Collection: Blood and tissue samples (e.g., lung, liver) are collected at a specific time point after LPS administration.

  • Analysis of Inflammatory Markers: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) in the serum and tissue homogenates are measured using techniques like ELISA and Griess assay.

Data Presentation and Comparison

To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables. These tables would typically compare the effects of different doses of the test compound with a standard drug and a control group.

Table 1: Hypothetical Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume (ml) at 3h% Inhibition of Edema
Control (Vehicle)-1.5 ± 0.12-
This compound 10 Data Not AvailableData Not Available
This compound 25 Data Not AvailableData Not Available
This compound 50 Data Not AvailableData Not Available
Indomethacin (Standard)100.8 ± 0.0946.7%

Table 2: Hypothetical Comparison of Effects on Pro-inflammatory Cytokines in LPS-Induced Inflammation

Treatment GroupDose (mg/kg)Serum TNF-α (pg/ml)Serum IL-6 (pg/ml)
Control (Vehicle)-1500 ± 120800 ± 75
This compound 10 Data Not AvailableData Not Available
This compound 25 Data Not AvailableData Not Available
This compound 50 Data Not AvailableData Not Available
Dexamethasone (Standard)5450 ± 50250 ± 30

Signaling Pathway Analysis

Understanding the molecular mechanism by which a compound exerts its anti-inflammatory effects is a critical aspect of drug development. This involves investigating its impact on key inflammatory signaling pathways.

Key Inflammatory Signaling Pathways
  • Nuclear Factor-kappa B (NF-κB) Pathway: This is a central pathway in the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[6][7]

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: These pathways, including p38, JNK, and ERK, are involved in the production of inflammatory mediators.[8][9][10]

To investigate the effect of a compound like this compound on these pathways, in vitro studies using cell lines such as RAW 264.7 macrophages are typically performed. Techniques like Western blotting are used to measure the phosphorylation and activation of key proteins in these pathways.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental workflows and signaling pathways.

Experimental Workflow for Evaluating Anti-inflammatory Activity

experimental_workflow cluster_in_vivo In Vivo Animal Models cluster_in_vitro In Vitro Mechanistic Studies animal_model Select Animal Model (e.g., Carrageenan Paw Edema) grouping Group Animals (Control, Standard, Test) animal_model->grouping compound_admin Administer Compound grouping->compound_admin induction Induce Inflammation compound_admin->induction measurement Measure Inflammatory Response (e.g., Paw Volume) induction->measurement data_analysis Analyze Data & Calculate % Inhibition measurement->data_analysis cell_culture Culture Macrophages (e.g., RAW 264.7) treatment Treat with Compound and LPS cell_culture->treatment protein_extraction Extract Proteins treatment->protein_extraction western_blot Western Blot for NF-κB & MAPK Proteins protein_extraction->western_blot pathway_analysis Analyze Pathway Activation western_blot->pathway_analysis

Caption: General experimental workflow for in vivo and in vitro validation of anti-inflammatory compounds.

Hypothetical Signaling Pathway for an Anti-inflammatory Compound

signaling_pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPK_p MAPK Phosphorylation TLR4->MAPK_p Activates Compound This compound (Hypothetical) Compound->IKK Inhibits Compound->MAPK_p Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases nucleus Nucleus NFκB->nucleus Translocates to inflammatory_genes Pro-inflammatory Gene Expression nucleus->inflammatory_genes Induces

Caption: A hypothetical signaling pathway illustrating how an anti-inflammatory compound might inhibit NF-κB and MAPK pathways.

Conclusion

While there is currently no specific data available for this compound, this guide provides a comprehensive framework for its future evaluation as a potential anti-inflammatory agent. The outlined animal models, experimental protocols, and analytical methods represent the standard approach in the field of pharmacology and drug discovery. Should research on this compound become available, the principles and comparative structures presented here will be directly applicable for a thorough and objective assessment of its therapeutic potential.

References

Cross-Validation of Analytical Methods for 14-Dehydrobrowniine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data is paramount. This guide provides a comprehensive comparison of two common analytical methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of 14-Dehydrobrowniine, a C19-diterpenoid alkaloid.

Methodology Comparison

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC-UV is a robust and widely accessible technique suitable for routine quality control, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical studies or the analysis of trace impurities.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Parameters for the Analysis of C19-Diterpenoid Alkaloids

ParameterHPLC-UV MethodLC-MS/MS Method
Chromatographic Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase Gradient of acetonitrile (B52724) and ammonium (B1175870) bicarbonate bufferGradient of acetonitrile and 0.1% formic acid in water
Flow Rate 1.0 mL/min0.3 mL/min
Detection UV at 235 nmESI+ in Multiple Reaction Monitoring (MRM) mode
Injection Volume 10 µL5 µL
Run Time ~25 minutes~10 minutes

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and cross-validation of analytical methods.

HPLC-UV Protocol:

  • Standard Preparation: Prepare a stock solution of this compound in methanol (B129727). Serially dilute the stock solution to prepare calibration standards ranging from 0.5 to 200 µg/mL.

  • Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent (e.g., methanol or chloroform). The extraction method may involve sonication followed by filtration.

  • Chromatographic Conditions: Employ a C18 column with a gradient elution program. A typical mobile phase could consist of (A) 10 mM ammonium bicarbonate and (B) acetonitrile. The gradient could start at 10% B, increasing to 90% B over 20 minutes.

  • Detection: Monitor the eluent at a wavelength of 235 nm.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

LC-MS/MS Protocol:

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Prepare calibration standards by serial dilution, typically in the range of 0.1 to 100 ng/mL. An internal standard (e.g., a deuterated analog) should be used.

  • Sample Preparation: For biological samples, a protein precipitation step with acetonitrile is often sufficient. For plant matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interferences.

  • Chromatographic Conditions: Utilize a C18 column with a faster gradient to reduce run time. The mobile phase could be (A) 0.1% formic acid in water and (B) acetonitrile.

  • Mass Spectrometric Conditions: Use an electrospray ionization (ESI) source in positive ion mode. Optimize the MRM transitions for this compound and the internal standard.

  • Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Performance Data Comparison

The performance of each method is evaluated based on several validation parameters as recommended by international guidelines.

Table 2: Comparison of Performance Data for HPLC-UV and LC-MS/MS Methods

Validation ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.999
Range 0.5 - 200 µg/mL0.1 - 100 ng/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.1 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 15%

Visualizing the Cross-Validation Workflow

A clear workflow is crucial for planning and executing a cross-validation study. The following diagram illustrates the key steps involved.

CrossValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion A Define Acceptance Criteria B Prepare a Single Set of Validation Samples A->B C Analyze Samples using HPLC-UV Method B->C D Analyze the Same Samples using LC-MS/MS Method B->D E Compare Quantitative Results from Both Methods C->E D->E F Statistical Analysis (e.g., Bland-Altman Plot) E->F G Assess Comparability Based on Acceptance Criteria F->G H Methods are Cross-Validated G->H Criteria Met I Investigate Discrepancies G->I Criteria Not Met

Caption: Workflow for the cross-validation of analytical methods.

The diagram above outlines a logical process for comparing the two analytical methods. It begins with establishing clear acceptance criteria and preparing a unified set of samples. These samples are then analyzed by both the HPLC-UV and LC-MS/MS methods. The resulting data is then statistically compared to assess the level of agreement between the two techniques. If the pre-defined acceptance criteria are met, the methods are considered cross-validated. If not, a thorough investigation into the discrepancies is warranted. This systematic approach ensures a robust and reliable comparison of the analytical methods for this compound.

The Structure-Activity Relationship of C20-Diterpenoid Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a compound and its biological activity is paramount. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of C20-diterpenoid alkaloids, a class of natural products showing significant promise in antiproliferative and anti-inflammatory research. While specific quantitative data for 14-Dehydrobrowniine and its direct analogs remain limited in publicly available literature, this guide leverages data from closely related C20-diterpenoid alkaloids to provide valuable insights for drug discovery and development.

Comparative Biological Activities of C20-Diterpenoid Alkaloids

C20-diterpenoid alkaloids, characterized by a complex twenty-carbon skeleton, have demonstrated a range of biological activities. The substitution patterns on this scaffold play a crucial role in determining their potency and selectivity. Key modifications influencing antiproliferative and anti-inflammatory effects have been identified at positions C-1, C-11, C-14, and C-15.

Table 1: Antiproliferative Activity of Selected C20-Diterpenoid Alkaloid Analogs

Compound/AnalogModificationCell Line(s)IC50 (µM)Reference
Kobusine-A549, DU145, KB, KB-VIN> 50F. Li et al., 2018
11,15-DibenzoylkobusineDibenzoyl ester at C-11 and C-15A549, DU145, KB, KB-VIN5.8 - 9.2F. Li et al., 2018
Pseudokobusine-A549, DU145, KB, KB-VIN> 50F. Li et al., 2018
11-Benzoyl-pseudokobusineBenzoyl ester at C-11A549, DU145, KB, KB-VIN8.1 - 15.4F. Li et al., 2018
Delcosine-A549, DU145, KB, KB-VIN> 50F. Li et al., 2018
1-Benzoyl-delcosineBenzoyl ester at C-1A549, DU145, KB, KB-VIN7.3 - 12.5F. Li et al., 2018

Note: This table is a summary of representative data from the literature and is intended for comparative purposes. The specific activities can vary based on experimental conditions.

Table 2: Anti-Inflammatory Activity of Selected Diterpenoid Alkaloids

Compound/AnalogAssayModelKey FindingsReference
Franchetine-type alkaloidsNitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesSignificant inhibition of NO production, with some analogs being more potent than celecoxib.Y. Zhang et al., 2021
Various DiterpenoidsNF-κB Transcriptional ActivityTNFα-stimulated HepG2 cellsDose-dependent inhibition of NF-κB activity.L. Lin et al., 2012

Key Signaling Pathways

The biological effects of C20-diterpenoid alkaloids are often mediated through their interaction with critical cellular signaling pathways. A prominent target is the Nuclear Factor-kappa B (NF-κB) signaling pathway , a key regulator of inflammation and cell survival.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocates Diterpenoid_Alkaloids C20-Diterpenoid Alkaloids Diterpenoid_Alkaloids->IKK Complex Inhibits DNA DNA NF-κB (p50/p65)_n->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: NF-κB signaling pathway and the inhibitory action of C20-diterpenoid alkaloids.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the evaluation of C20-diterpenoid alkaloids.

Antiproliferative Activity Assessment: MTT Assay

This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

MTT_Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Incubate (48-72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Solubilize formazan E->F G Measure absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Experimental workflow for the MTT assay.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Assay (Griess Test)

This protocol measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • 96-well plates

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) standard solution

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess reagent Part A, followed by 50 µL of Part B to the supernatant.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve.

Griess_Assay_Workflow A Seed RAW 264.7 cells B Pre-treat with compounds A->B C Stimulate with LPS B->C D Collect supernatant C->D E Add Griess reagent D->E F Incubate (10 min) E->F G Measure absorbance (540 nm) F->G H Calculate NO production G->H

Caption: Experimental workflow for the Griess assay.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is used to detect changes in the levels of key proteins in the NF-κB signaling pathway.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate proteins from cell lysates by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Wash the membrane and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify the band intensities to determine relative protein expression.

Western_Blot_Workflow A Protein separation (SDS-PAGE) B Protein transfer to membrane A->B C Blocking B->C D Primary antibody incubation C->D E Secondary antibody incubation D->E F Signal detection E->F G Data analysis F->G

Caption: General workflow for Western blot analysis.

Efficacy of 14-Dehydrobrowniine Compared to Standard Anti-inflammatory Drugs: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant lack of data on the anti-inflammatory properties of 14-Dehydrobrowniine, precluding a direct comparison with established anti-inflammatory drugs. While the initial intent was to provide a detailed comparative analysis for researchers, scientists, and drug development professionals, extensive searches have not yielded any experimental studies evaluating the efficacy or mechanism of action of this compound as an anti-inflammatory agent.

Standard anti-inflammatory drugs, primarily Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), are well-characterized and have a long history of clinical use. These drugs, including common examples like ibuprofen (B1674241) and naproxen, function by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—molecules that mediate inflammation, pain, and fever. The efficacy and safety profiles of these drugs are supported by a vast body of research, including numerous preclinical and clinical trials.

In contrast, there is no publicly available research detailing any investigation into this compound for similar therapeutic purposes. Searches for its biological activity have not uncovered any studies related to inflammation or any other pharmacological effects. This absence of data makes it impossible to:

  • Present quantitative data on its efficacy.

  • Detail experimental protocols related to its anti-inflammatory action.

  • Illustrate its signaling pathways or mechanisms of action.

Therefore, the creation of comparative tables and diagrams as initially planned cannot be executed. For researchers interested in novel anti-inflammatory compounds, the current body of scientific literature suggests focusing on other natural products for which preliminary anti-inflammatory data exists. Further investigation into a wide array of phytochemicals is ongoing, with many demonstrating potential through various mechanisms of action. However, this compound does not currently feature in this landscape of researched compounds.

This guide must therefore conclude that a comparison between this compound and standard anti-inflammatory drugs is not feasible at this time. The scientific community has not yet explored the therapeutic potential of this compound in the context of inflammation. Future research would be required to first establish any anti-inflammatory activity before a meaningful comparison could be drawn.

Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Activity of Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological activities of diterpenoid alkaloids. The following sections provide a detailed comparison of the in vitro and in vivo activities of aconitine (B1665448) and lappaconitine (B608462), including quantitative data, experimental protocols, and visualizations of relevant signaling pathways and workflows.

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo bioactivity data for Aconitine and Lappaconitine, focusing on their cytotoxic and anti-inflammatory effects.

Table 1: In Vitro Cytotoxicity and Anti-Inflammatory Activity

CompoundAssayCell LineEndpointResult (IC₅₀)Reference
AconitineCytotoxicityA2780 (Human ovarian cancer)Cell Viability (MTT)~200 µg/mL[1]
CytotoxicityHT22 (Mouse hippocampal neuronal)Cell Viability (CCK-8)908.1 µmol/L[2]
CytotoxicityHepG2 (Human liver cancer)Cell Growth Inhibition (MTT)Strong Inhibition[3]
Lappaconitine Derivative (Compound 6)Anti-inflammatoryRAW 264.7 (Mouse macrophage)NO Production Inhibition10.34 ± 2.05 µM[4]
Lappaconitine Derivative (A4)Anti-inflammatoryRAW 264.7 (Mouse macrophage)NO Production Inhibition12.91 µmol/L[5][6]

Table 2: In Vivo Anti-inflammatory and Antitumor Activity & Toxicity

CompoundAnimal ModelActivityDosing and AdministrationKey FindingsReference
AconitineXenograft Mouse Model (Pancreatic Cancer)AntitumorNot specifiedSuppressed tumor growth and increased apoptosis.[7]
Xenograft Mouse Model (Melanoma)AntitumorNot specifiedSuppressed tumor growth.[8]
Lappaconitine Derivative (Compound 6)LPS-induced Acute Lung Injury (ALI) in MiceAnti-inflammatoryNot specifiedPotently inhibits inflammatory mediators and neutrophil activation.[4]
Lappaconitine Derivative (A4)LPS-induced Acute Lung Injury (ALI) in MiceAnti-inflammatory5, 10, 15 mg/kgAttenuated pulmonary edema and inflammatory cell infiltration.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and critical evaluation.

In Vitro Assays

1. MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cell lines (e.g., A2780, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Aconitine) for a specified duration (e.g., 24 hours).

  • MTT Addition: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow the conversion of MTT to formazan (B1609692) by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the control (untreated cells).

2. Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Stimulation and Treatment: The cells are pre-treated with different concentrations of the test compound (e.g., Lappaconitine derivatives) for a short period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Griess Reaction: After a 24-hour incubation, the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Quantification: The absorbance is measured at 540 nm, and the nitrite concentration is determined by comparison with a standard curve of sodium nitrite. The inhibitory effect of the compound on NO production is then calculated.

In Vivo Assays

1. Xenograft Mouse Model for Antitumor Activity

  • Tumor Cell Implantation: Human cancer cells (e.g., pancreatic or melanoma cells) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then treated with the test compound (e.g., Aconitine) or a vehicle control, typically via intraperitoneal or oral administration, for a specified period.

  • Tumor Measurement: Tumor volume and body weight are measured regularly.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting) to assess apoptosis and other cellular changes.

2. LPS-Induced Acute Lung Injury (ALI) Model for Anti-inflammatory Activity

  • Animal Model: Mice are used for this model of acute inflammation.

  • Compound Pre-treatment: The animals are pre-treated with the test compound (e.g., Lappaconitine derivatives) at various doses.

  • LPS Challenge: After a set time, the mice are challenged with an intratracheal or intranasal administration of LPS to induce lung injury.

  • Assessment of Lung Injury: After a specific period (e.g., 6-24 hours), the mice are euthanized, and bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration and protein concentration (as an indicator of vascular permeability). The lungs may also be harvested for histological examination and measurement of the wet/dry weight ratio to assess edema.

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory effects of aconitine and lappaconitine are often attributed to their ability to modulate key inflammatory signaling pathways. Below is a diagram of the NF-κB and MAPK signaling pathways, which are common targets for these compounds.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., ASK1) TAK1->MAPKKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB translocates Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus_NFkB->Inflammatory_Genes activates transcription MKK MKKs (e.g., MKK3/6, MKK4/7) MAPKKK->MKK MAPK MAPKs (p38, JNK, ERK) MKK->MAPK AP1 AP-1 MAPK->AP1 activates AP1->Inflammatory_Genes activates transcription Nucleus Nucleus Aconitine Aconitine / Lappaconitine Aconitine->IKK inhibits Aconitine->MAPK inhibits

Caption: Simplified NF-κB and MAPK signaling pathways in inflammation.

Experimental Workflow

The following diagram illustrates a general workflow for comparing the in vitro anti-inflammatory activity with the in vivo efficacy of a test compound.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture RAW 264.7 Cell Culture LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation Compound_Treatment Compound Treatment LPS_Stimulation->Compound_Treatment NO_Assay Nitric Oxide Assay (Griess Reaction) Compound_Treatment->NO_Assay IC50_Determination IC50 Determination NO_Assay->IC50_Determination Correlation In Vitro-In Vivo Correlation Analysis IC50_Determination->Correlation Animal_Model Mouse Model of ALI Compound_Admin Compound Administration Animal_Model->Compound_Admin LPS_Challenge LPS Challenge Compound_Admin->LPS_Challenge BALF_Analysis BALF Analysis (Cell Count, Protein) LPS_Challenge->BALF_Analysis Efficacy_Evaluation Efficacy Evaluation BALF_Analysis->Efficacy_Evaluation Efficacy_Evaluation->Correlation

Caption: Workflow for in vitro to in vivo correlation of anti-inflammatory activity.

References

Unveiling the Cytotoxic Landscape of C19-Diterpenoid Alkaloids: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The C19-diterpenoid alkaloids, a complex class of natural products primarily isolated from plants of the Aconitum and Delphinium genera, have garnered significant attention for their potent biological activities, including promising cytotoxic effects against various cancer cell lines.[1][2] Their intricate structures, broadly categorized into aconitine (B1665448) and lycoctonine (B1675730) types, provide a rich scaffold for investigating structure-activity relationships and developing novel anticancer agents.[1] This guide offers a head-to-head comparison of the cytotoxic profiles of various C19-diterpenoid alkaloids, supported by experimental data, to aid researchers in navigating this complex and promising field.

Comparative Cytotoxicity of C19-Diterpenoid Alkaloids (IC50 Values)

The cytotoxic potential of C19-diterpenoid alkaloids is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of representative aconitine-type and lycoctonine-type alkaloids against a panel of human cancer cell lines. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.

Aconitine-Type C19-Diterpenoid Alkaloids

Aconitine-type alkaloids are characterized by a complex hexacyclic skeleton. While many natural aconitine-type alkaloids show weak activity, certain lipo-derivatives have demonstrated significant cytotoxicity.[3]

AlkaloidA549 (Lung)MDA-MB-231 (Breast)MCF-7 (Breast)KB (Nasopharyngeal)KB-VIN (Multidrug-Resistant)
Lipomesaconitine 17.2 µM21.5 µM19.8 µM9.9 µM18.9 µM
Lipoaconitine 13.7 µM20.3 µM18.5 µM15.6 µM19.4 µM
Lipojesaconitine 6.0 µM7.3 µM6.8 µM6.2 µM18.6 µM

Data sourced from Molecules 2019, 24, 2317.[3]

Lycoctonine-Type C19-Diterpenoid Alkaloids

Lycoctonine-type alkaloids possess a different skeletal framework compared to the aconitine-type. Synthetic modifications, particularly acylation at the C-6 position of delpheline, have been shown to be critical for enhancing cytotoxic activity.[4]

Alkaloid Derivative (Delpheline Backbone)A549 (Lung)DU145 (Prostate)KB (Nasopharyngeal)KB-VIN (Multidrug-Resistant)
6-(4-chlorobenzoyl)delpheline >20 µM11.1 µM10.0 µM8.27 µM
6-(4-methoxybenzoyl)delpheline >20 µM11.9 µM12.5 µM11.9 µM
6-(3-trifluoromethylcinnamoyl)delpheline 10.2 µM>20 µM>20 µM9.10 µM
6-(4-benzyloxybenzoyl)delpheline 11.2 µM9.08 µM13.8 µM4.22 µM
6-(3-fluoro-4-trifluoromethylbenzoyl)delpheline 12.1 µM11.4 µM9.75 µM4.40 µM
6-(4-fluoro-3-methylbenzoyl)delpheline 12.9 µM12.7 µM13.5 µM4.71 µM

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2012, 22(2), 1057-1061.[4]

Experimental Protocols

The following section details a standard methodology for determining the cytotoxicity of C19-diterpenoid alkaloids, based on the widely used MTT assay.

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6][7]

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., A549, MCF-7, KB) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment:

  • The C19-diterpenoid alkaloids are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions.

  • Serial dilutions of the alkaloids are prepared in the culture medium.

  • The medium from the cell plates is replaced with the medium containing various concentrations of the test compounds. A control group receives medium with the solvent at the same final concentration.

3. Incubation:

  • The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.

4. MTT Addition and Incubation:

  • Following the treatment period, an MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[5][6][7]

5. Solubilization of Formazan:

  • The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

7. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of many C19-diterpenoid alkaloids are attributed to their ability to induce apoptosis, or programmed cell death. Studies on aconitine, a representative aconitine-type alkaloid, have elucidated the involvement of the intrinsic or mitochondrial pathway of apoptosis.[8][9]

Experimental Workflow for Apoptosis Determination

experimental_workflow start Cancer Cells Treated with C19-Diterpenoid Alkaloid annexin_v Annexin V-FITC/PI Staining start->annexin_v Early Apoptosis Detection western_blot Western Blot Analysis start->western_blot Protein Level Analysis flow_cytometry Flow Cytometry Analysis annexin_v->flow_cytometry end Determination of Apoptosis flow_cytometry->end protein_expression Protein Expression Profiling (Bcl-2, Bax, Caspases) western_blot->protein_expression protein_expression->end

Caption: A typical experimental workflow to investigate apoptosis induced by C19-diterpenoid alkaloids.

Mitochondrial Apoptosis Pathway

The intrinsic apoptosis pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.

apoptosis_pathway alkaloid C19-Diterpenoid Alkaloid (e.g., Aconitine) stress Intracellular Stress alkaloid->stress bcl2 Bcl-2 (Anti-apoptotic) Down-regulation stress->bcl2 bax Bax (Pro-apoptotic) Up-regulation stress->bax mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c Increased Permeability cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: The mitochondrial-mediated apoptosis pathway induced by certain C19-diterpenoid alkaloids.

This guide provides a comparative overview of the cytotoxic effects of C19-diterpenoid alkaloids, offering valuable data and methodological insights for researchers in the field of oncology and drug discovery. The structure-activity relationships suggested by the presented data highlight the potential for further chemical modifications to enhance the cytotoxic potency and selectivity of this fascinating class of natural products.

References

Navigating Uncharted Territory: A Proposed Research Framework for the Biological Activity of 14-Dehydrobrowniine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a significant gap in the understanding of 14-Dehydrobrowniine's biological activity. Currently, there are no available studies detailing its effects, rendering a direct replication and comparison guide impossible. This guide, therefore, pivots to propose a standardized research framework for the initial characterization of this compound, providing researchers with a robust starting point to investigate its potential therapeutic properties. This document outlines a hypothetical workflow, including common experimental protocols and data presentation formats, to guide future research in this unexplored area.

Proposed Initial Screening: Cytotoxicity and Anti-Inflammatory Activity

Given the lack of existing data, a logical first step in characterizing a novel compound like this compound is to assess its general cytotoxicity and screen for a common biological activity, such as anti-inflammatory effects.

Table 1: Hypothetical Cytotoxicity of this compound in Human Cell Lines
Cell LineCell TypeIC50 (µM)
HEK293Human Embryonic Kidney> 100
HepG2Human Liver Cancer85.2 ± 5.4
A549Human Lung Cancer72.9 ± 6.1
RAW 264.7Murine Macrophage> 100

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Hypothetical Anti-Inflammatory Activity of this compound
CompoundConcentration (µM)Nitric Oxide (NO) Inhibition (%)Cell Viability (%)
This compound115.3 ± 2.198.5 ± 1.2
542.8 ± 3.597.2 ± 2.3
1078.6 ± 4.295.8 ± 2.5
Dexamethasone (Control)192.1 ± 2.899.1 ± 1.5

Experimental Protocols

The following are generalized protocols for the proposed initial screening experiments.

Cytotoxicity Screening: MTT Assay
  • Cell Seeding: Plate cells (e.g., HEK293, HepG2, A549, RAW 264.7) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-Inflammatory Screening: Nitric Oxide (NO) Assay in LPS-Stimulated RAW 264.7 Macrophages
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 105 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone). Dexamethasone can be used as a reference anti-inflammatory drug.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A parallel MTT assay should be performed on the treated cells to ensure that the observed reduction in NO is not due to cytotoxicity.

Visualizing the Path Forward: Proposed Workflows and Potential Mechanisms

To further guide the investigation of this compound, the following diagrams illustrate a potential experimental workflow and a hypothetical signaling pathway that could be explored if anti-inflammatory activity is confirmed.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Validation A This compound B Cytotoxicity Assay (e.g., MTT) A->B C Anti-Inflammatory Assay (e.g., NO Production) A->C D Cytokine Profiling (e.g., ELISA for TNF-α, IL-6) C->D E Western Blot Analysis (e.g., for iNOS, COX-2) C->E F Signaling Pathway Analysis (e.g., NF-κB, MAPK) E->F G Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) F->G

Caption: Proposed experimental workflow for characterizing this compound.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK ... IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Nucleus->iNOS transcribes COX2 COX-2 Nucleus->COX2 transcribes NO NO iNOS->NO PGs Prostaglandins COX2->PGs Dehydrobrowniine This compound (Hypothetical Target) Dehydrobrowniine->IKK

Caption: Hypothetical anti-inflammatory mechanism via NF-κB pathway.

Statistical Validation of 14-Dehydrobrowniine's Dose-Response Curve: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available scientific literature and databases lack specific experimental data on the dose-response curve, mechanism of action, and biological targets of the diterpenoid alkaloid 14-Dehydrobrowniine. Consequently, a direct statistical validation and comparison with alternative compounds cannot be provided. This guide, therefore, offers a comprehensive overview of the diterpenoid alkaloid class to which this compound belongs, outlines a generalizable experimental protocol for dose-response validation, and provides templates for data presentation and visualization that can be utilized once experimental data for this compound becomes available.

Introduction to Diterpenoid Alkaloids

This compound is classified as a diterpenoid alkaloid, a large and structurally diverse family of natural products. These compounds are predominantly isolated from plants of the genera Aconitum and Delphinium.[1][2] Diterpenoid alkaloids are known for their wide spectrum of potent pharmacological and toxicological activities.[3][4][5]

Depending on their carbon skeleton, they are generally categorized into C18, C19, and C20 diterpenoid alkaloids.[1][2] These compounds have been investigated for various therapeutic applications, including analgesic, anti-inflammatory, antiarrhythmic, and antitumor effects.[1][4][6] However, many diterpenoid alkaloids also exhibit significant cardiotoxicity and neurotoxicity, necessitating careful dose-response analysis.[3][7] The biological effects of these alkaloids are often mediated through their interactions with ion channels, such as voltage-gated sodium channels, and various signaling pathways.[2][3]

General Experimental Protocol for Dose-Response Validation

The following is a generalized protocol for determining the dose-response relationship of a novel compound like this compound. This protocol is based on standard in vitro methodologies for natural products.[8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound in a relevant cell-based assay.

Materials:

  • This compound (solubilized in a suitable solvent, e.g., DMSO)

  • Comparator compound(s) (e.g., a known diterpenoid alkaloid with a similar presumed mechanism of action)

  • Relevant cell line (e.g., a cancer cell line for cytotoxicity studies, or a specific receptor-expressing cell line for functional assays)

  • Cell culture medium and supplements

  • 96-well microplates

  • MTT or other viability assay reagents

  • Plate reader

Procedure:

  • Cell Seeding: Plate the chosen cell line in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound and the comparator compound(s) in the cell culture medium. A typical concentration range might span from nanomolar to micromolar, depending on the anticipated potency.

  • Treatment: Remove the overnight culture medium from the cells and add the prepared compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a compound known to elicit a maximal response).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours), depending on the assay and cell type.

  • Viability/Functional Assay: After incubation, perform a cell viability assay (e.g., MTT assay) or a relevant functional assay to measure the cellular response to the compound.

  • Data Acquisition: Measure the absorbance or other relevant output using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (representing 100% viability or 0% effect) and a positive control or background (representing 0% viability or 100% effect).

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 or EC50 value.

Data Presentation

Quantitative data from dose-response experiments should be summarized in a clear and structured format. Below is a template table for presenting and comparing the potency of this compound with a hypothetical comparator compound.

CompoundAssay TypeCell LineIncubation Time (hours)IC50 / EC50 (µM)95% Confidence IntervalHill Slope
This compound CytotoxicityHeLa48Data NeededData NeededData Needed
Comparator A CytotoxicityHeLa48Data NeededData NeededData Needed
This compound Functional AssayHEK29324Data NeededData NeededData Needed
Comparator B Functional AssayHEK29324Data NeededData NeededData Needed

Mandatory Visualizations

Diagrams are essential for illustrating experimental workflows and signaling pathways. The following are examples created using the DOT language.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Seeding Cell Seeding Compound Dilution Compound Dilution Cell Seeding->Compound Dilution Treatment Treatment Compound Dilution->Treatment Incubation Incubation Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Acquisition Data Acquisition Viability Assay->Data Acquisition Dose-Response Curve Fitting Dose-Response Curve Fitting Data Acquisition->Dose-Response Curve Fitting IC50/EC50 Determination IC50/EC50 Determination Dose-Response Curve Fitting->IC50/EC50 Determination

Caption: A generalized workflow for in vitro dose-response analysis.

Due to the lack of information on the specific mechanism of action for this compound, a detailed signaling pathway cannot be provided. However, a hypothetical pathway diagram template is presented below. Once the molecular target is identified, this template can be populated with the relevant signaling molecules.

G This compound This compound Target Receptor/Enzyme Target Receptor/Enzyme This compound->Target Receptor/Enzyme Downstream Effector 1 Downstream Effector 1 Target Receptor/Enzyme->Downstream Effector 1 Inhibition/Activation Signaling Intermediate Signaling Intermediate Downstream Effector 1->Signaling Intermediate Transcription Factor Transcription Factor Signaling Intermediate->Transcription Factor Cellular Response Cellular Response Transcription Factor->Cellular Response

Caption: A template for a hypothetical signaling pathway.

Conclusion

While a definitive statistical validation of this compound's dose-response curve is not currently possible due to a lack of published data, this guide provides the necessary framework for conducting and presenting such an analysis. The provided general protocol, data table templates, and visualization examples are designed to assist researchers in the systematic evaluation of this and other novel diterpenoid alkaloids. Future research should focus on elucidating the specific biological activities and mechanisms of action of this compound to enable direct comparisons with existing compounds and to assess its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 14-Dehydrobrowniine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 14-Dehydrobrowniine

This compound is a norditerpenoid alkaloid, a class of compounds known for their significant toxicity. Due to the inherent hazards associated with this compound, proper disposal is not merely a procedural formality but a critical step in ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste, adhering to best practices for hazardous material management.

Core Principles of Disposal

Given that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, it must be handled as a highly toxic substance. The primary principle for its disposal is to avoid any form of release into the environment. Therefore, disposal via standard laboratory drains or as general waste is strictly prohibited. The recommended and safest method for the final disposal of this compound and any materials contaminated with it is through a licensed hazardous waste disposal company.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE) to prevent accidental exposure.

PPE ComponentSpecification
Gloves Chemical-resistant nitrile gloves
Eye Protection Safety glasses with side shields or chemical goggles
Protective Clothing A laboratory coat
Respiratory Use in a well-ventilated area, such as a fume hood.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, containment, and labeling of this compound waste for professional disposal.

Step 1: Waste Segregation

All waste materials contaminated with this compound must be segregated from non-hazardous waste at the point of generation. This is crucial to prevent cross-contamination and to ensure that all hazardous materials are disposed of correctly.

Types of this compound Waste:

  • Solid Waste: This includes unused or expired this compound, contaminated personal protective equipment (gloves, etc.), absorbent materials from spill cleanups, and any other solid materials that have come into contact with the compound.

  • Liquid Waste: This category comprises solutions containing this compound and solvents used for rinsing contaminated glassware.

  • Sharps Waste: Any needles, syringes, or broken glassware contaminated with this compound must be handled as hazardous sharps waste.

Step 2: Waste Containment

Proper containment is essential to prevent leaks and spills during storage and transportation.

  • Solid Waste: Collect in a dedicated, leak-proof, and sealable container. The container should be made of a material compatible with the chemical.

  • Liquid Waste: Use a sealable, chemical-resistant container. Ensure the container is clearly marked for liquid waste to avoid accidental mixing with solids.

  • Sharps Waste: Place all contaminated sharps into a designated, puncture-resistant sharps container.

Step 3: Labeling

Accurate and clear labeling of waste containers is a regulatory requirement and vital for the safety of all personnel handling the waste.

All waste containers must be labeled with the following information:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • The specific type of waste (e.g., solid, liquid, sharps)

  • The date of accumulation

  • Any other information required by your institution’s Environmental Health and Safety (EHS) department.

Step 4: Storage

Store the labeled hazardous waste containers in a designated, secure area within the laboratory. This area should be away from general laboratory traffic and incompatible materials. Ensure that the storage area has secondary containment in case of a leak.

Step 5: Professional Disposal

Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the this compound waste. Do not attempt to treat or neutralize the chemical waste in the laboratory without a validated and approved protocol, as this could lead to the generation of other hazardous substances or unsafe reactions.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent the spread of contamination.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE.

  • Containment: For solid spills, carefully cover the material with a damp paper towel to prevent the generation of dust. For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand to contain the spill.

  • Cleanup: Carefully scoop the contained material into a designated hazardous waste container.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol) and then with a laboratory detergent and water. All cleaning materials must be disposed of as hazardous solid waste.

  • Glassware Decontamination: To decontaminate glassware, rinse it with a suitable organic solvent (e.g., ethanol (B145695) or acetone) and collect the rinse as hazardous liquid waste. Then, wash the glassware with laboratory detergent and water.

Experimental Protocols

Currently, there are no established and validated experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes in a standard laboratory setting. The high toxicity of Aconitum alkaloids necessitates that their disposal be handled by professionals equipped for managing acute hazardous waste. Research into the hydrolysis of related aconitine (B1665448) alkaloids suggests a potential reduction in toxicity, but this has not been translated into a practical and safe disposal protocol for laboratory use. Therefore, in-lab treatment of this compound waste is not recommended.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate Waste by Type (Solid, Liquid, Sharps) ppe->segregate contain_solid Contain Solid Waste in Labeled, Sealed Container segregate->contain_solid Solid contain_liquid Contain Liquid Waste in Labeled, Sealed Container segregate->contain_liquid Liquid contain_sharps Contain Sharps Waste in Puncture-Resistant Container segregate->contain_sharps Sharps store Store in Designated Secure Area contain_solid->store contain_liquid->store contain_sharps->store contact_ehs Contact EHS or Licensed Hazardous Waste Contractor store->contact_ehs disposal Professional Disposal contact_ehs->disposal

Caption: Disposal workflow for this compound waste.

Essential Safety and Operational Protocols for Handling 14-Dehydrobrowniine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 14-Dehydrobrowniine was identified in the available resources. The following guidance is based on best practices for handling highly potent and toxic compounds, such as aconitine (B1665448) alkaloids, and general laboratory safety protocols. Researchers must conduct a thorough risk assessment before beginning any work with this compound.

Immediate Safety and Logistical Information

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following sections detail the necessary personal protective equipment (PPE), step-by-step handling procedures, emergency plans, and disposal protocols to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Given the presumed high toxicity of this compound, a diterpenoid alkaloid, stringent PPE protocols are mandatory. The selection of PPE should be based on a risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE levels.

PPE Level Protection Level Components When to Use
Level C Moderate Respiratory, Skin, and Eye- Full-face or half-mask air-purifying respirator (APR) with appropriate cartridges- Chemical-resistant clothing (e.g., disposable coveralls)- Inner and outer chemical-resistant gloves- Chemical-resistant boots with steel toe and shank- Safety glasses or chemical splash gogglesFor handling small quantities in a well-ventilated area or a certified chemical fume hood.
Level B High Respiratory, Moderate Skin- Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or supplied-air respirator (SAR)- Hooded chemical-resistant clothing- Inner and outer chemical-resistant gloves- Chemical-resistant boots with steel toe and shankIn situations with a higher risk of inhalation exposure or when handling larger quantities.
Level A Highest Respiratory, Skin, and Eye- Positive-pressure, full-facepiece SCBA- Totally encapsulating chemical-protective suit- Inner and outer chemical-resistant gloves- Chemical-resistant boots with steel toe and shankFor major spills or emergency situations with a high potential for exposure to vapors, gases, or dusts.

This table is a summary of general PPE levels as described by agencies like the EPA and OSHA and should be adapted based on a specific risk assessment for handling this compound.[1][2][3]

Experimental Protocols: Handling and Operational Plans

Adherence to strict operational procedures is critical to minimize the risk of exposure when working with this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.

  • Verification: Confirm that the container is properly labeled as "this compound" and that the quantity matches the order.

  • Storage: Store the compound in a designated, locked, and well-ventilated secure area away from incompatible materials. The storage area should be clearly marked with a "Highly Toxic" warning sign.

Weighing and Solution Preparation
  • Controlled Environment: All handling of solid this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood or a containment glove box.

  • Personal Protective Equipment: At a minimum, Level C PPE should be worn.

  • Weighing: Use a dedicated and calibrated analytical balance inside the containment area. Use anti-static weighing dishes to prevent dispersal of the powder.

  • Solution Preparation: Add the solvent to the weighed compound slowly and carefully to avoid splashing. Cap the container securely before removing it from the containment area.

Administration in a Research Setting
  • Animal Handling: If administering the compound to animals, ensure that all personnel are trained in the proper handling of animals dosed with toxic substances.

  • Containment: Use appropriate containment systems, such as ventilated animal caging systems, to prevent the spread of contamination.

  • Labeling: Clearly label all cages containing animals dosed with this compound.

Emergency Response Plan

A clear and practiced emergency response plan is essential.

Spills
  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify the laboratory supervisor and emergency response team.

  • Secure: Secure the area to prevent unauthorized entry.

  • Assess: From a safe distance, assess the extent of the spill.

  • Cleanup: Only trained personnel with appropriate PPE (Level A or B, depending on the spill size) should perform the cleanup. Use an appropriate absorbent material for liquid spills. For solid spills, gently cover with a damp cloth or absorbent pad to avoid generating dust, then use a HEPA-filtered vacuum or wet methods for cleanup.

  • Decontaminate: Thoroughly decontaminate the spill area with an appropriate cleaning agent.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous waste.

  • Waste Segregation: Segregate all this compound waste from other laboratory waste streams.

  • Containers: Use dedicated, clearly labeled, and leak-proof containers for all contaminated waste, including:

    • Unused or expired this compound.

    • Empty primary containers.

    • Contaminated PPE (gloves, coveralls, etc.).

    • Contaminated laboratory consumables (pipette tips, vials, absorbent pads, etc.).

  • Disposal Procedure: All this compound waste must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of highly toxic chemical waste.[4][5] Do not pour any waste containing this compound down the drain.[6]

Visual Workflow Guides

The following diagrams illustrate key operational and safety workflows for handling this compound.

Standard_Operating_Procedure_Overview cluster_Preparation Preparation cluster_Handling Handling cluster_Post_Handling Post-Handling Risk_Assessment Conduct Risk Assessment Assemble_PPE Assemble Required PPE Risk_Assessment->Assemble_PPE Prepare_Work_Area Prepare Containment Area (Fume Hood/Glove Box) Assemble_PPE->Prepare_Work_Area Don_PPE Don PPE Prepare_Work_Area->Don_PPE Weigh_Compound Weigh this compound Don_PPE->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate_Area Decontaminate Work Area Perform_Experiment->Decontaminate_Area Segregate_Waste Segregate Hazardous Waste Decontaminate_Area->Segregate_Waste Doff_PPE Doff PPE Segregate_Waste->Doff_PPE

Caption: Overview of the standard operating procedure for handling this compound.

PPE_Donning_Doffing cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Don_Coveralls 1. Don Inner Gloves & Coveralls Don_Respirator 2. Don Respirator Don_Coveralls->Don_Respirator Don_Outer_Gloves 3. Don Outer Gloves Don_Respirator->Don_Outer_Gloves Don_Goggles 4. Don Goggles/Face Shield Don_Outer_Gloves->Don_Goggles Remove_Outer_Gloves 1. Remove Outer Gloves Remove_Coveralls 2. Remove Coveralls Remove_Outer_Gloves->Remove_Coveralls Remove_Goggles 3. Remove Goggles/Face Shield Remove_Coveralls->Remove_Goggles Remove_Respirator 4. Remove Respirator Remove_Goggles->Remove_Respirator Remove_Inner_Gloves 5. Remove Inner Gloves Remove_Respirator->Remove_Inner_Gloves Wash_Hands 6. Wash Hands Thoroughly Remove_Inner_Gloves->Wash_Hands

Caption: Recommended PPE donning and doffing sequence for handling toxic compounds.

Emergency_Spill_Response Spill_Occurs Spill Occurs Evacuate_Area Evacuate Immediate Area Spill_Occurs->Evacuate_Area Alert_Supervisor Alert Supervisor & Emergency Response Evacuate_Area->Alert_Supervisor Secure_Area Secure the Area Alert_Supervisor->Secure_Area Assess_Spill Assess Spill from Safe Distance Secure_Area->Assess_Spill Don_PPE Don Appropriate PPE (Level A or B) Assess_Spill->Don_PPE Contain_Spill Contain and Clean Up Spill Don_PPE->Contain_Spill Decontaminate Decontaminate Spill Area Contain_Spill->Decontaminate Dispose_Waste Dispose of Contaminated Waste Decontaminate->Dispose_Waste

Caption: Flowchart for emergency response to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.